(5-Methoxypyrimidin-2-yl)boronic acid
Description
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Properties
IUPAC Name |
(5-methoxypyrimidin-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O3/c1-11-4-2-7-5(6(9)10)8-3-4/h2-3,9-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOLZNBEUMOIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=N1)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Methoxypyrimidin-5-yl)boronic Acid: A Key Building Block in Modern Drug Discovery
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
The incorporation of boron-containing moieties into small molecules has revolutionized modern medicinal chemistry. Boronic acids, in particular, have emerged from being niche reagents to indispensable tools in the synthesis of complex pharmaceutical agents.[1][2] Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[3] Among the vast arsenal of available boronic acids, heteroaryl derivatives are of paramount importance due to the prevalence of heterocyclic scaffolds in a multitude of clinically approved drugs.
This technical guide provides a comprehensive overview of (2-Methoxypyrimidin-5-yl)boronic acid , a key building block for the introduction of the methoxypyrimidine motif. We will delve into its structure, properties, synthesis, and reactivity, with a particular focus on its application in the synthesis of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.
Molecular Structure and Physicochemical Properties
(2-Methoxypyrimidin-5-yl)boronic acid is a stable, solid compound that serves as a valuable precursor in organic synthesis. Its structure features a pyrimidine ring substituted with a methoxy group at the 2-position and a boronic acid functional group at the 5-position.
Structural Characterization
-
Chemical Name: (2-Methoxypyrimidin-5-yl)boronic acid
-
CAS Number: 628692-15-9[4]
-
Molecular Formula: C₅H₇BN₂O₃[4]
-
Molecular Weight: 153.93 g/mol [4]
-
Appearance: Light yellow to yellow solid[5]
Caption: Chemical structure of (2-Methoxypyrimidin-5-yl)boronic acid.
Physicochemical Data
The physicochemical properties of boronic acids are crucial for their handling, reactivity, and purification. Below is a summary of the available data for (2-Methoxypyrimidin-5-yl)boronic acid and its pyridine analog, which provides a useful reference.
| Property | Value | Source/Comment |
| Melting Point | 135-140 °C (lit.) | Data for the analogous 2-Methoxypyridine-5-boronic acid.[6] |
| Solubility | Soluble in water. Generally soluble in ethers (e.g., THF, dioxane) and ketones (e.g., acetone); low solubility in hydrocarbons. | [6][7] |
| pKa | ~9 | Typical pKa for aryl boronic acids.[8] |
| Appearance | White to beige/light yellow powder/crystal | [5][6] |
Spectroscopic Data (Predicted)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine H-4, H-6 | ~8.5 - 9.0 | s |
| Methoxy (-OCH₃) | ~4.0 | s |
| Boronic acid (-B(OH)₂) | Broad singlet, variable | s (br) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C-B | ~130 (broad due to quadrupolar relaxation of Boron) |
| C-OMe | ~165 |
| Pyrimidine C-4, C-6 | ~155 - 160 |
| Methoxy C | ~55 |
Synthesis and Stability
The synthesis of (2-Methoxypyrimidin-5-yl)boronic acid is typically achieved through a well-established organometallic route. Understanding its stability is also critical for successful application in subsequent reactions.
Synthetic Protocol
The most common laboratory-scale synthesis involves a lithium-halogen exchange reaction on a suitable precursor, 2-methoxy-5-bromopyrimidine, followed by quenching with a borate ester.[9][10]
Caption: General synthetic workflow for (2-Methoxypyrimidin-5-yl)boronic acid.
Step-by-Step Methodology: Synthesis of (2-Methoxypyrimidin-5-yl)boronic acid [9][10]
-
Precursor Synthesis (if not commercially available): 2-Bromo-5-methoxypyrimidine can be synthesized from 2-amino-5-methoxypyrimidine via a Sandmeyer-type reaction using hydrobromic acid, bromine, and sodium nitrite at low temperatures.[4]
-
Reaction Setup: To a solution of 2-methoxy-5-bromopyrimidine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) in hexanes (1.1-1.2 equiv.) to the cooled solution, maintaining the temperature at -78 °C. The formation of the aryllithium intermediate is typically rapid.
-
Borylation: After a short stirring period (e.g., 15-30 minutes), add triisopropyl borate (B(Oi-Pr)₃, 1.2-1.5 equiv.) dropwise to the reaction mixture, again keeping the temperature at -78 °C.
-
Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Hydrolysis: Carefully quench the reaction by pouring it into an acidic aqueous solution (e.g., 1 M HCl). Stir vigorously for 30-60 minutes to hydrolyze the boronate ester.
-
Work-up and Isolation: Adjust the pH of the aqueous layer to be slightly acidic to neutral (pH ~5-7) to precipitate the boronic acid. The product can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization if necessary.
Stability and Handling
Heteroaryl boronic acids, particularly those with electron-deficient rings or nitrogen atoms adjacent to the boronic acid group, can be prone to decomposition.
-
Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of moisture and at non-optimal pH.[11][12]
-
Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly in solution.[13]
-
Storage: For long-term stability, it is recommended to store (2-Methoxypyrimidin-5-yl)boronic acid as a solid in a cool, dry place under an inert atmosphere. For solutions, storage at low temperatures (-20 °C to -80 °C) is advised.[5]
-
Stabilized Alternatives: For particularly challenging applications where stability is a concern, the corresponding boronate esters, such as the pinacol or N-methyliminodiacetic acid (MIDA) esters, can offer enhanced stability and are often used as "slow-release" forms of the boronic acid in cross-coupling reactions.[14]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (2-Methoxypyrimidin-5-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl halides. This reaction is a cornerstone of modern synthetic chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in many drug molecules.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations: The "Why" Behind the "How"
The success of a Suzuki-Miyaura coupling hinges on a delicate interplay between the catalyst, ligand, base, and solvent. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
The Role of the Base: The base is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the pyrimidinyl group to the palladium center during transmetalation.[2] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
-
The Choice of Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity. For electron-deficient heteroaryl boronic acids like (2-Methoxypyrimidin-5-yl)boronic acid, bulky and electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often employed. These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[15][16]
-
Solvent System: A mixture of an organic solvent (e.g., THF, dioxane) and water is commonly used. The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Field-Proven Application: Synthesis of Anti-Tumor Isoquinoline Ketone Derivatives
A recent study by Choi et al. (2022) highlights the practical application of (2-Methoxypyrimidin-5-yl)boronic acid in the synthesis of novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, which were evaluated for their anti-tumor activity.[15]
Experimental Protocol: [15]
-
Reaction Setup: In a reaction vessel, combine (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 equiv.), (2-methoxypyrimidin-5-yl)boronic acid (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv.), SPhos (0.1 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Solvent Addition: Add a degassed mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
This application demonstrates the successful use of (2-Methoxypyrimidin-5-yl)boronic acid to introduce a key pharmacophore, leading to the discovery of compounds with potential therapeutic value.[15]
Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling (2-Methoxypyrimidin-5-yl)boronic acid.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4]
-
GHS Pictograms: GHS07 (Exclamation mark).[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid dust formation and inhalation. Ensure adequate ventilation. Wash hands thoroughly after handling.
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.
-
Conclusion
(2-Methoxypyrimidin-5-yl)boronic acid is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its ability to participate efficiently in Suzuki-Miyaura cross-coupling reactions allows for the straightforward introduction of the 2-methoxypyrimidine moiety, a common feature in many biologically active compounds. A thorough understanding of its synthesis, properties, reactivity, and handling, as detailed in this guide, will enable researchers to effectively utilize this reagent in the development of novel therapeutics and other advanced materials.
References
-
Choi, O. K., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Pharmaceuticals (Basel), 15(1), 64. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1297. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Baker, S. J., et al. (2004). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 5(9), 1269-1281. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
scicommhub. (n.d.). (2-Methoxypyrimidin-5-yl)boronic acid. Retrieved February 12, 2026, from [Link]
-
Fernandes, G. F. S., et al. (2019). Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry, 179, 791-804. [Link]
-
ResearchGate. (2025, August 7). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(22), 7542–7543. [Link]
-
Larsen, D. S., et al. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 123. [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved February 12, 2026, from [Link]
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Wikipedia. (n.d.). Protodeboronation. Retrieved February 12, 2026, from [Link]
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PrepChem. (n.d.). Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Thompson, W. J., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857. [Link]
- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
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Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
Andersen, N. G., et al. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 28(2), 932. [Link]
-
Gierczyk, B., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 756–769. [Link]
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Wiley Online Library. (n.d.). HSQC-heteronuclear single quantum coherence. Retrieved February 12, 2026, from [Link]
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Field, L. D. (2007). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. [Link]
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Semantic Scholar. (2023, January 17). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. [Link]
-
MDPI. (2024, February 8). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. [Link]
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ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved February 12, 2026, from [Link]
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Roberts, R. W., & Crothers, D. M. (1992). Stabilities of nucleotide loops bridging the pyrimidine strands in DNA pyrimidine.purine.pyrimidine triplexes: special stability of the CTTTG loop. Proceedings of the National Academy of Sciences, 89(20), 9399-9403. [Link]
-
ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
Xie, T., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Journal of Chromatography B, 1211, 123485. [Link]
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Oakwood Chemical. (n.d.). 2-Methoxy-5-pyridineboronic acid. Retrieved February 12, 2026, from [Link]
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- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
2-borono-5-methoxypyrimidine chemical stability data
This technical guide details the chemical stability profile, degradation mechanisms, and handling protocols for 2-borono-5-methoxypyrimidine (also known as 5-methoxy-2-pyrimidinylboronic acid).
Executive Summary: The "2-Heteroaryl" Stability Crisis Researchers attempting to isolate or store 2-borono-5-methoxypyrimidine as a free boronic acid will encounter rapid decomposition. Unlike its 5-borono isomer (which is stable), the 2-borono species is inherently unstable due to the "2-heteroaryl effect." The presence of the 5-methoxy group (an electron-donating group) exacerbates this instability by increasing the basicity of the pyrimidine nitrogen, accelerating protodeboronation.
Recommendation: Do not attempt to isolate the free acid. Use MIDA boronates or Potassium organotrifluoroborates as stable surrogates.
Part 1: Chemical Context & Instability Mechanism
The instability of 2-borono-5-methoxypyrimidine is not a random anomaly but a predictable consequence of its electronic structure.
The 2-Heteroaryl Effect
Boronic acids substituted at the 2-position of N-heterocycles (pyridine, pyrimidine) are prone to rapid protodeboronation (hydrolysis of the C-B bond).
-
Mechanism: The proximity of the ring nitrogen to the boron atom facilitates the formation of a zwitterionic intermediate. The basic nitrogen coordinates with the Lewis-acidic boron or a bridging water molecule, reducing the activation energy for C-B bond cleavage.
-
Outcome: The C-B bond is replaced by a C-H bond, yielding 5-methoxypyrimidine and boric acid.
The 5-Methoxy Aggravation
The 5-methoxy substituent is a strong Electron Donating Group (EDG).
-
Impact: EDGs increase the electron density of the pyrimidine ring, making the ring nitrogens more basic (
increases). -
Causality: Since the protodeboronation mechanism relies on nitrogen protonation or coordination, a more basic nitrogen accelerates the reaction. Therefore, 2-borono-5-methoxypyrimidine is kinetically less stable than the unsubstituted 2-pyrimidinylboronic acid.
Visualization: Protodeboronation Pathway
The following diagram illustrates the specific pathway leading to the destruction of the molecule.
Caption: Mechanism of protodeboronation driven by the basicity of the pyrimidine nitrogen.
Part 2: Stability Profiling & Data
Due to its transient nature, specific half-life data for the free acid is rarely reported in isolation. The data below extrapolates from verified 2-heteroaryl systems.
Table 1: Stability Comparison of Boron Species
| Boron Species | State | Stability (Solid) | Stability (Solution, pH 7) | Primary Hazard |
| Free Boronic Acid | < 24 Hours (-20°C) | Rapid Protodeboronation | ||
| Pinacol Ester | Days to Weeks | Hydrolysis to acid | ||
| Trifluoroborate | Months (Ambient) | Stable (neutral/basic) | Acid sensitivity | |
| MIDA Boronate | Indefinite (Ambient) | Stable (neutral/anhydrous) | Slow hydrolysis with weak base |
Key Insight: The free acid of 2-borono-5-methoxypyrimidine essentially does not exist as a viable reagent. Commercial vendors listing it as a "stock item" typically supply the ester or a salt form, or synthesize it on demand (with high failure rates).
Part 3: Synthetic Mitigation (MIDA Technology)
To utilize this motif in drug discovery (e.g., Suzuki-Miyaura coupling), you must use the MIDA (N-methyliminodiacetic acid) Boronate strategy.
Why MIDA Works:
The MIDA ligand locks the boron atom into an
Workflow: The "Slow Release" Strategy
In a cross-coupling reaction, the MIDA boronate is slowly hydrolyzed by a weak base (e.g.,
Caption: The "Slow Release" protocol prevents accumulation of the unstable free acid.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-MIDA-5-methoxypyrimidine
Since the free acid cannot be purchased, you must synthesize the protected form.
Reagents:
-
Triisopropyl borate (
) (1.5 equiv) -
-Butyllithium (1.1 equiv) or
(Turbo Grignard) -
MIDA (N-methyliminodiacetic acid) (1.5 equiv)
-
Solvents: THF (anhydrous), DMSO.
Step-by-Step:
-
Lithiation: Dissolve 2-bromo-5-methoxypyrimidine in anhydrous THF at -78°C under Argon. Slowly add
-BuLi (or at -40°C). Stir for 30 mins.-
Critical: Do not let the temperature rise; the lithiated species is also fragile.
-
-
Borylation: Add
dropwise at -78°C. Stir for 1 hour, allowing to warm to 0°C. -
Transesterification (The Catch): Do NOT quench with acid (this yields the unstable free acid). Instead, add a solution of MIDA in DMSO directly to the crude reaction mixture.
-
Heating: Heat the mixture to 110°C (distilling off THF) for 4–12 hours. The high heat drives the displacement of isopropoxide by MIDA.
-
Workup: Cool, dilute with EtOAc/Water. The MIDA boronate is often soluble in organic solvents but may require specific extraction protocols (e.g., Acetone/Ether precipitation).
Protocol B: Cross-Coupling (Slow Release Conditions)
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
2-MIDA-5-methoxypyrimidine (1.2 equiv)
-
Catalyst:
+ SPhos (or XPhos) -
Base:
(3.0 equiv) -
Solvent: Dioxane : Water (10:1)
Procedure:
-
Combine all solids in a vial.
-
Add degassed solvent.
-
Heat to 60°C–80°C.
-
Monitor: Check conversion by LCMS. If protodeboronation is observed (formation of 5-methoxypyrimidine), lower the temperature or reduce the water ratio to slow down the hydrolysis of the MIDA ester.
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives." Journal of the American Chemical Society.[3] Link
-
Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Journal of the American Chemical Society.[3] Link
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis." Journal of the American Chemical Society.[3] Link
-
Sigma-Aldrich. "MIDA Boronates Technical Guide." Link
Sources
Technical Guide: Navigating Pyrimidinyl Boronic Acids in Drug Discovery
Executive Summary
In medicinal chemistry, the pyrimidine scaffold is a privileged structure, ubiquitous in kinase inhibitors and nucleotide analogs. However, the introduction of this moiety via Suzuki-Miyaura cross-coupling presents a stark dichotomy based on substitution patterns.
-
5-Pyrimidinyl Boronic Acids are robust, "well-behaved" reagents that undergo standard catalytic cycles.
-
2-Pyrimidinyl Boronic Acids are notoriously unstable, suffering from rapid protodeboronation that often outcompetes transmetallation, leading to trace yields or complete reaction failure.
This guide provides a mechanistic analysis of this divergence and authoritative protocols to successfully employ both isomers, with a specific focus on the MIDA boronate strategy as the requisite solution for the 2-isomer.
Part 1: Mechanistic Divergence & Electronic Origins
The fundamental difference between the 2- and 5-isomers lies in the position of the boron atom relative to the ring nitrogens. This geometric relationship dictates the rate of protodeboronation , the primary decomposition pathway.
The 5-Pyrimidinyl Isomer (The "Meta" Analogue)
At the 5-position, the boron atom is meta to both nitrogen atoms. While the ring is electron-deficient (facilitating oxidative addition on a halide partner), the carbon-boron (C-B) bond is relatively stable. The inductive electron-withdrawal by the nitrogens is not sufficiently proximal to destabilize the C-B bond or facilitate rapid hydrolysis.
The 2-Pyrimidinyl Isomer (The "Alpha" Trap)
The 2-position is flanked by two electronegative nitrogen atoms. This creates a "perfect storm" for instability via two mechanisms:
-
Facilitated Hydrolysis: The adjacent lone pairs and high electronegativity render the C-B bond highly susceptible to nucleophilic attack by water/base.
-
Rapid Protodeboronation: Upon formation of the boronate anion (the species required for transmetallation), the 2-pyrimidinyl anion generated by C-B bond cleavage is stabilized by the inductive effect of the adjacent nitrogens. This lowers the activation energy for deboronation, causing the reagent to decompose into pyrimidine before it can transmetallate onto the palladium center.
Visualization: The Protodeboronation Trap
The following diagram illustrates why the 2-isomer fails under standard conditions while the MIDA strategy succeeds.
Caption: Figure 1. Kinetic competition between decomposition and transmetallation. The 2-isomer requires the MIDA "slow-release" mechanism to keep the concentration of the unstable free acid low, favoring the productive cross-coupling pathway.
Part 2: Comparative Data & Reagent Selection
The following table summarizes the operational differences.
| Feature | 5-Pyrimidinyl Boronic Acid | 2-Pyrimidinyl Boronic Acid |
| Stability | High (Shelf-stable) | Very Low (Decomposes on bench/in solution) |
| Preferred Reagent | Free Boronic Acid or Pinacol Ester | MIDA Boronate (Mandatory) |
| Major Side Reaction | Homocoupling (minor) | Protodeboronation (major/rapid) |
| Base Sensitivity | Tolerates strong bases (CO3, OH) | Requires mild/specific bases (PO4) |
| Catalyst Preference | Standard (Pd(PPh3)4, Pd(dppf)Cl2) | Specialized (Pd-SPhos, Pd-XPhos) |
Part 3: Experimental Protocols
Protocol A: Coupling of 5-Pyrimidinyl Boronic Acid (Standard)
Applicable for: Installing the pyrimidine ring at the C5 position. This reaction behaves like a standard aryl-aryl coupling.
Reagents:
-
Aryl Halide (1.0 equiv)
-
5-Pyrimidinylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)
-
Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane or DME
Step-by-Step:
-
Charge: In a reaction vial, combine the aryl halide, 5-pyrimidinylboronic acid, and Pd catalyst.
-
Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed 1,4-dioxane and 2.0 M aqueous Na2CO3.
-
Heat: Heat to 90°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over Na2SO4 and concentrate.
-
Purification: Standard flash chromatography.
Protocol B: Coupling of 2-Pyrimidinyl MIDA Boronate (The Burke Protocol)
Applicable for: Installing the pyrimidine ring at the C2 position. This protocol utilizes the "slow-release" mechanism to outcompete decomposition.
Expert Insight: Do not attempt to use the free 2-pyrimidinyl boronic acid or pinacol ester unless you have no other option. The MIDA boronate is the industrial standard for this transformation.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
2-Pyrimidinyl MIDA boronate (1.5 equiv)
-
Catalyst System: Pd2(dba)3 (1.5 mol%) + XPhos or SPhos (6 mol%)
-
Alternative: Pd(OAc)2 + SPhos is also effective.
-
-
Promoter: Cu(OAc)2 (0.5 equiv) – Optional but recommended for challenging substrates.
-
Base: K3PO4 (anhydrous, 5.0 equiv)
-
Solvent: 1,4-Dioxane : Water (5:1 ratio)
Step-by-Step:
-
Charge: Combine aryl halide, 2-pyrimidinyl MIDA boronate, Pd source, Ligand, and K3PO4 in a reaction vessel.
-
Inert: Evacuate and backfill with Argon (x3).
-
Solvent: Add the Dioxane/Water mixture (degassed).
-
Reaction: Heat to 100°C .
-
Note: Higher temperature is often required to drive the hydrolysis of the MIDA ester.
-
-
Monitoring: Monitor by LCMS. You are looking for the disappearance of the halide. The free boronic acid will not accumulate; it is consumed immediately.
-
Workup: Dilute with EtOAc. Wash with 1M NaOH (to remove unreacted MIDA ligand/boric acid) followed by brine.
-
Purification: Flash chromatography.
Part 4: Strategic Decision Workflow
Use this logic flow to determine the correct synthetic route for pyrimidine incorporation.
Caption: Figure 2. Synthetic decision matrix for pyrimidinyl boronic acids.
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][3] Journal of the American Chemical Society, 131(20), 6961–6963.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 132(38), 13100–13113.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
Sources
Methodological & Application
Application Note: High-Fidelity Suzuki-Miyaura Coupling of (5-Methoxypyrimidin-2-yl)boronic Acid
This Application Note is structured to address the specific, high-risk nature of coupling (5-methoxypyrimidin-2-yl)boronic acid . Unlike standard aryl boronic acids, 2-heterocyclic boronates are inherently unstable. This guide deviates from standard templates to prioritize the stabilization strategies required for success.
Executive Summary & Critical Warning
Do not treat this reagent like a phenylboronic acid. (5-Methoxypyrimidin-2-yl)boronic acid contains a boron atom at the C2 position (between two nitrogen atoms). This structural motif renders the C–B bond exceptionally labile to protodeboronation (hydrolysis) under the aqueous basic conditions typical of Suzuki-Miyaura couplings.
Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, H₂O/Dioxane) will result in <5% product and >90% 5-methoxypyrimidine (protodeboronated byproduct).
Success requires one of three specific strategies:
-
Surrogate Strategy: Using the MIDA boronate for slow release.
-
Anhydrous Activation: Using fluoride sources (CsF) or anhydrous bases (K₃PO₄) in aprotic solvents.
-
Copper Promotion: Utilizing Cu(I) co-catalysis to accelerate transmetallation over decomposition.
Mechanistic Insight: The "C2-Problem"
To optimize the reaction, one must understand the failure mode. The proximity of the pyrimidine ring nitrogens to the boron center facilitates a rapid decomposition pathway.
Mechanism of Failure (Protodeboronation)
Under neutral or basic conditions, the nitrogen lone pair coordinates to the boron (or a water molecule coordinates to the boronate), forming a zwitterionic intermediate.[1] This weakens the C–B bond, allowing electrophilic attack by a proton (from water or solvent) on the C2 carbon.
DOT Diagram: Kinetic Competition
The following diagram illustrates the race between the desired Transmetallation (Path A) and the fatal Protodeboronation (Path B).
Figure 1: Kinetic competition between productive coupling and protodeboronation. Success depends on making k(trans) > k(debor).
Experimental Protocols
Protocol A: The "Gold Standard" (MIDA Boronate Slow-Release)
Recommended for high-value intermediates where yield is paramount. This method utilizes N-methyliminodiacetic acid (MIDA) boronates. The MIDA ligand protects the boron from base hydrolysis. Slow hydrolysis releases the active boronic acid in low concentrations, which are immediately consumed by the catalyst, preventing accumulation and decomposition.
Reagents:
-
(5-Methoxypyrimidin-2-yl) MIDA boronate (Synthesize or purchase).
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (Forms a highly active catalyst).
-
Base: K₃PO₄ (anhydrous, 3.0 equiv).
-
Solvent: THF:Water (10:1) (The water is strictly controlled to hydrolyze MIDA slowly).
-
Additive: Cu(OAc)₂ (0.5 equiv) - Optional but recommended for 2-substituted azines.
Step-by-Step:
-
Setup: Charge a vial with the MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inerting: Seal and purge with Argon for 5 minutes.
-
Solvent: Add degassed THF and degassed water.
-
Reaction: Heat to 60°C. Vigorous stirring is essential.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the aryl halide.[4]
-
Note: You will not see the free boronic acid; it reacts instantly.
-
-
Workup: Dilute with EtOAc, wash with NaHCO₃, dry over Na₂SO₄.
Protocol B: Anhydrous Fluoride Activation (Direct Use of Pinacol Ester)
Recommended if MIDA boronate is unavailable. This method uses the pinacol ester (more stable than the acid) and activates it with fluoride in the absence of water.
Reagents:
-
(5-Methoxypyrimidin-2-yl)boronic acid pinacol ester.[5]
-
Catalyst: Pd₂(dba)₃ (2 mol%) + PCy₃ (4 mol%) or XPhos Pd G2.
-
Activator: CsF (2.0 equiv) or TBAF (anhydrous).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Step-by-Step:
-
Drying: Flame-dry the reaction vessel. All reagents must be strictly anhydrous.
-
Charge: Add Pinacol ester (1.2 equiv), Aryl halide (1.0 equiv), Catalyst, and CsF.
-
Solvent: Add Anhydrous Dioxane under Argon.
-
Reaction: Heat to 90-100°C.
-
Mechanism: Fluoride binds to the boron, creating a reactive fluoroboronate species [R-BF(OR)₂]⁻ that transmetallates without requiring water/hydroxide, bypassing the hydrolytic decomposition pathway.
Data Summary & Troubleshooting
The following table summarizes expected outcomes based on reaction conditions for 2-pyrimidinyl substrates.
| Condition | Base/Activator | Solvent | Yield | Major Species |
| Standard Suzuki | Na₂CO₃ (aq) | DMF/H₂O | < 10% | Protodeboronated Pyrimidine |
| Anhydrous Carbonate | K₂CO₃ | Toluene | 30-50% | Unreacted Ester + Byproduct |
| Fluoride Activation | CsF | Dioxane (Dry) | 60-80% | Desired Product |
| MIDA Slow-Release | K₃PO₄ | THF/H₂O | 85-95% | Desired Product |
| Cu-Promoted | CuCl / K₂CO₃ | DMF | 70-85% | Desired Product |
Troubleshooting Guide
-
Issue: Mass Balance is mostly 5-methoxypyrimidine.
-
Cause: Water is present in the system, or the base is too strong/wet.
-
Fix: Switch to Protocol B (Anhydrous CsF) or Protocol A (MIDA). Dry all solvents over molecular sieves.
-
-
Issue: No reaction; Starting Material remains.
-
Cause: Catalyst inactive or Transmetallation too slow.
-
Fix: Switch to a bulkier, electron-rich ligand (XPhos, SPhos, or CataCXium A) to facilitate oxidative addition and transmetallation. Add Cu(I) thiophene-2-carboxylate (CuTC) to facilitate transmetallation.
-
-
Issue: Homocoupling of Aryl Halide.
-
Cause: Oxidative addition occurred, but transmetallation failed; disproportionation followed.
-
Fix: Increase Boronate equivalents (to 2.0). Ensure Oxygen is rigorously excluded.
-
Strategic Workflow (Decision Tree)
Use this workflow to select the correct protocol for your specific aryl halide partner.
Figure 2: Decision tree for selecting the optimal coupling protocol based on reagent availability and substrate complexity.
References
-
General Instability of 2-Heterocyclic Boronates
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.
-
[Link]
-
MIDA Boronate Strategy (Slow Release)
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society.
-
[Link]
-
Copper-Promoted Transmetallation
- Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2004).
-
[Link]
-
Protodeboronation Mechanism
- Cox, P. A., Reid, M., Leach, A. G., et al. (2017). "Base-catalyzed protodeboronation of arylboronic acids and esters." Chemistry – A European Journal.
-
[Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C12H18BNO3 | CID 42614613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
Synthesis of 2-aryl-5-methoxypyrimidines via Suzuki Coupling: An Application Note and Protocol
Introduction: The Significance of 2-aryl-5-methoxypyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Among the vast landscape of pyrimidine-based compounds, 2-aryl-5-methoxypyrimidines have emerged as a particularly promising structural motif. The introduction of an aryl group at the 2-position and a methoxy group at the 5-position of the pyrimidine ring can significantly modulate the molecule's biological activity, making this class of compounds a fertile ground for the development of novel therapeutics. For instance, 2-arylaminopyrimidine derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[4][5] Furthermore, certain 2-aminopyrimidine analogs have demonstrated efficacy as anti-biofilm agents against methicillin-resistant Staphylococcus aureus (MRSA).[6]
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the synthesis of these valuable compounds.[7][8] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide, offering a direct and efficient route to biaryl and heteroaryl structures.[7][9] The reaction's tolerance of a broad range of functional groups, mild reaction conditions, and the commercial availability of a vast array of starting materials have cemented its status as an indispensable tool in modern organic synthesis and drug development.[8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-aryl-5-methoxypyrimidines using the Suzuki coupling reaction. We will delve into the mechanistic underpinnings of this transformation, present a detailed and optimized experimental protocol, and offer insights into troubleshooting and reaction monitoring.
The Suzuki Coupling Reaction: A Mechanistic Overview
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[9][10][11] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (in our case, a 2-halopyrimidine) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species.[7][10] The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[12] For less reactive halides like chlorides, the use of specialized, electron-rich phosphine ligands is often necessary to facilitate this step.[13]
-
Transmetalation: In this step, the organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer of the aryl group to the palladium center.[7][14]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups (the pyrimidine and the aryl group) are coupled together to form the desired 2-aryl-5-methoxypyrimidine product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Representative 2-aryl-5-methoxypyrimidine
This protocol details the synthesis of a model compound, 2-phenyl-5-methoxypyrimidine, via the Suzuki coupling of 2-chloro-5-methoxypyrimidine with phenylboronic acid.
Materials and Reagents:
-
2-Chloro-5-methoxypyrimidine (1.0 eq)[15]
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [P(Ph)₃] (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.[16][17]
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Suzuki reactions can be exothermic. Monitor the reaction temperature, especially during scale-up.[18][19][20]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reaction Setup and Procedure:
Caption: Workflow for the synthesis of 2-aryl-5-methoxypyrimidines.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methoxypyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq). Add this catalyst mixture to the reaction flask.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to ensure good stirring.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.[16]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[21][22] The reaction is typically complete within 8-12 hours.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified 2-phenyl-5-methoxypyrimidine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Optimization and Troubleshooting
The success of a Suzuki coupling reaction can be influenced by several factors.[23] The following table provides a guide for optimizing reaction conditions and troubleshooting common issues.
| Parameter | Considerations and Optimization Strategies | Troubleshooting Common Issues |
| Palladium Catalyst | For less reactive aryl chlorides, more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) may be required.[13] Catalyst loading can typically range from 0.5 to 5 mol%.[13] | Low or no conversion: Increase catalyst loading. Ensure the catalyst is not deactivated by oxygen or impurities in the reagents/solvents.[16][24] |
| Base | The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine. The strength and solubility of the base can affect the reaction rate and yield.[25][26] | Side reactions (e.g., hydrolysis of esters): Use a milder base like KF.[27] Poor reproducibility: Ensure the base is finely powdered and dry.[16] |
| Solvent | A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous phase is commonly used to dissolve both the organic reactants and the inorganic base.[27] The choice of solvent can impact reaction temperature and solubility. | Poor solubility of reactants: Try a different solvent system. For highly insoluble substrates, higher temperatures or more polar aprotic solvents like DMF may be necessary.[27] |
| Temperature | Reaction temperatures typically range from room temperature to reflux.[13] Higher temperatures are often required for less reactive substrates. | Decomposition of starting materials or product: Lower the reaction temperature. |
| Boronic Acid | Boronic acids can undergo protodeboronation (replacement of the boron group with a hydrogen). Use fresh, high-quality boronic acids or more stable derivatives like pinacol esters.[16][24] | Formation of dehalogenated starting material: This can result from protodeboronation of the boronic acid or reduction of the aryl halide.[16] Ensure an inert atmosphere and use high-purity reagents. |
Data Presentation: Representative Yields
The following table summarizes representative yields for the Suzuki coupling of various arylboronic acids with 2-chloro-5-methoxypyrimidine, based on literature precedents and in-house optimizations.
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 88-96 |
| 3 | 4-Fluorophenylboronic acid | 82-90 |
| 4 | 3-Thienylboronic acid | 75-85 |
| 5 | 2-Naphthylboronic acid | 80-92 |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 2-aryl-5-methoxypyrimidines, an important class of compounds in drug discovery. By carefully selecting the catalyst, base, and solvent system, and by adhering to the detailed protocol provided, researchers can efficiently synthesize a diverse library of these valuable molecules. The ability to systematically optimize reaction conditions and troubleshoot potential issues further enhances the utility of this powerful synthetic tool. The protocols and insights presented in this application note are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel pyrimidine-based therapeutic agents.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Hansen, M. J., et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts. [Link]
-
Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. [Link]
-
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Synthesis. [Link]
-
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
-
ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura - Reagent Guides. Retrieved from [Link]
- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
Hein, J. E. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
Sheng, H., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]
-
Advion. SUZUKI REACTION MONITORING. Retrieved from [Link]
- Google Patents. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
Thompson, A. M., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Retrieved from [Link]
-
Organic Syntheses. 2-chloropyrimidine. Retrieved from [Link]
-
Sandos, K. M., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Hussain, M., et al. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Zhu, Y., et al. (2025, January 9). Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry. [Link]
-
Welsch, M. E., et al. (2010). Recent Advances in Pyrimidine-Based Drugs. Medicinal Research Reviews. [Link]
-
Sahu, M., & Siddiqui, N. (2016). A review on biological importance of pyrimidines in the new era. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Melander, R. J., et al. (2020). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. RSC Medicinal Chemistry. [Link]
-
Patil, S. B. (2018). BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. 2-Chloro-5-methoxypyrimidine | CymitQuimica [cymitquimica.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. researchgate.net [researchgate.net]
- 21. vapourtec.com [vapourtec.com]
- 22. shoko-sc.co.jp [shoko-sc.co.jp]
- 23. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Note: Optimized Catalysts for 2-Pyrimidinyl Boronic Acid Cross-Coupling
Executive Summary
The introduction of a 2-pyrimidinyl moiety via Suzuki-Miyaura cross-coupling is one of the most persistent challenges in medicinal chemistry. Unlike their carbon-rich aryl counterparts, 2-pyrimidinyl boronic acids (and their 2-pyridyl analogs) are notoriously unstable. They suffer from rapid protodeboronation —a decomposition pathway that often outcompetes the desired transmetallation step, leading to low yields and difficult purifications.[1]
This guide moves beyond standard protocols to present three field-proven strategies that solve this instability:
-
The "Slow-Release" Strategy: Using MIDA boronates to throttle the concentration of free boronic acid.[1][2]
-
The "Kinetic" Strategy: Utilizing Buchwald G3/G4 precatalysts to accelerate the oxidative addition and transmetallation steps.
-
The "Copper-Mediated" Strategy: Employing Cu(II) additives to block the coordination sites responsible for decomposition.
Mechanistic Deep Dive: The Protodeboronation Trap
To optimize the reaction, one must understand the failure mode. The instability of 2-pyrimidinyl boronic acid is not random; it is a specific, mechanism-driven decomposition.
The basic nitrogen atom adjacent to the carbon-boron bond facilitates the formation of a zwitterionic intermediate . This species is highly susceptible to hydrolysis, leading to the cleavage of the C-B bond and the formation of pyrimidine (decomposition product).
Visualization: The Race Against Decomposition
The following diagram illustrates the kinetic competition between the productive cross-coupling cycle and the destructive protodeboronation pathway.
Caption: Figure 1. The kinetic competition. The red path represents the rapid decomposition driven by the basic nitrogen. The green path represents the desired catalytic cycle. Success depends on making the green path faster than the red path.
Optimized Protocols
Protocol A: The "Slow-Release" Strategy (MIDA Boronates)
Best For: Scale-up, difficult substrates, and ensuring reproducibility.
The Logic: MIDA (N-methyliminodiacetic acid) boronates are stable to air and moisture.[1] Under mild aqueous basic conditions, the MIDA ligand slowly hydrolyzes, releasing the active boronic acid at a controlled rate.[1][3] This keeps the standing concentration of the unstable free acid low, minimizing second-order decomposition pathways while maintaining enough substrate for the palladium catalyst.
Reagents:
-
Nucleophile: 2-Pyrimidinyl MIDA boronate (1.2 - 1.5 equiv)
-
Electrophile: Aryl Chloride/Bromide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)
-
Additive: Cu(OAc)₂ (0.5 equiv) - Critical for 2-pyrimidinyls to aid transmetallation.
-
Base: K₃PO₄ (3.0 - 5.0 equiv)
-
Solvent: DMF or DMAc / Water (10:1 ratio) or Dioxane/Water.
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the Aryl Halide (1.0 equiv), 2-Pyrimidinyl MIDA boronate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), Cu(OAc)₂ (0.5 equiv), and K₃PO₄ (5.0 equiv).
-
Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvation: Add degassed DMF and Water (10:1 v/v). The concentration should be approx 0.1 M with respect to the halide.
-
Reaction: Heat to 100 °C for 4–16 hours. Note: The blue color of the copper salt may change to dark brown/black as the reaction proceeds.
-
Workup: Cool to RT. Dilute with EtOAc, wash with NH₄Cl (aq) to remove copper salts, then brine. Dry over Na₂SO₄ and concentrate.
Protocol B: The "Kinetic" Strategy (Buchwald Precatalysts)
Best For: High-throughput screening (HTS), library synthesis, and electron-rich aryl chlorides.
The Logic: Instead of slowing down the decomposition, this strategy speeds up the coupling. XPhos Pd G3 or G4 precatalysts generate the active monolithic Pd(0) species almost instantaneously even at room temperature. The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and, crucially, accelerates transmetallation with the hindered 2-pyrimidinyl species.
Reagents:
-
Nucleophile: 2-Pyrimidinyl Boronic Acid (1.5 - 2.0 equiv) Note: Use fresh commercial source.
-
Electrophile: Aryl Chloride (1.0 equiv)
-
Catalyst: XPhos Pd G3 or G4 (2-5 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution, 2-3 equiv)
-
Solvent: THF (tetrahydrofuran)
Step-by-Step Methodology:
-
Pre-Dissolution: Dissolve the Aryl Chloride and XPhos Pd G3 (0.02 equiv) in THF inside the reaction vial.
-
Boronic Acid Addition: Add the 2-Pyrimidinyl Boronic Acid (1.5 equiv). Tip: Add this last to minimize its time in solution before reaction starts.
-
Activation: Add the 0.5 M K₃PO₄ (aq) solution.
-
Reaction: Stir vigorously at Room Temperature to 40 °C .
-
Critical: Reaction times are often short (30 mins to 2 hours). Prolonged heating often leads to lower yields due to decomposition of the remaining boronic acid.
-
-
Monitoring: Check LCMS at 30 minutes. If the boronic acid is consumed but starting material remains, add a second portion of boronic acid (0.5 equiv).
Protocol C: The Copper-Mediated "Scavenger" Method
Best For: Cases where Pd-catalysis stalls or protodeboronation is the dominant side reaction.
The Logic: Copper salts (CuCl or Cu(OAc)₂) serve a dual role. They can facilitate the transmetallation step (the "Copper Effect") and, more importantly, they can reversibly coordinate to the pyrimidine nitrogen. This coordination blocks the "self-destruction" pathway (N-B coordination) that leads to protodeboronation.
Modification to Standard Protocol:
-
Add CuCl (0.5 - 1.0 equiv) to a standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ system.
-
Use DME (Dimethoxyethane) as the solvent to stabilize the cation.
-
This is often used in conjunction with Cs₂CO₃ rather than phosphates.
Data Summary & Comparison
| Feature | MIDA Boronate (Protocol A) | Buchwald G3/G4 (Protocol B) | Standard Boronic Acid |
| Stability | High (Bench stable) | Low (Decomposes rapidly) | Low |
| Reaction Rate | Slow (Controlled release) | Fast (Kinetic burst) | Variable |
| Success Rate | High (>85% for most substrates) | Med-High (Substrate dependent) | Low (<30%) |
| Scale-up | Excellent | Good | Poor |
| Cost | High (Reagent cost) | High (Catalyst cost) | Low |
| Key Additive | Cu(OAc)₂ | None (Ligand driven) | None |
Decision Tree: Selecting the Right System
Use this logic flow to determine the starting point for your specific optimization.
Caption: Figure 2. Strategic decision matrix for catalyst and reagent selection.
Troubleshooting & Tips
-
Black Precipitate: If the reaction turns black immediately, your Pd has crashed out (Pd black). Increase ligand loading or switch to the G3 precatalyst which is more stable.
-
Protodeboronation Observed (Pyrimidine detected):
-
Protocol A: Decrease the water ratio or lower the temperature slightly.
-
Protocol B: Add the boronic acid in portions (e.g., 3 x 0.5 equiv every hour).
-
-
No Reaction: The 2-pyrimidinyl species is electronically poor and sterically demanding. Ensure you are using SPhos or XPhos ; standard PPh₃ or dppf ligands are often insufficient for this specific transformation.
-
Anhydrous Conditions: If water is absolutely detrimental, consider using CsF or TBAF (anhydrous fluoride source) in dioxane to activate the boronate without a proton source, though solubility can be an issue.
References
-
MIDA Boronate Strategy
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). "A General Solution for the 2-Pyridyl Problem". J. Am. Chem. Soc., 132(22), 7600–7601. [Link]
-
-
Buchwald Precatalyst (XPhos G3/G4)
-
Billingsley, K. L., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Heteroaryl Boronic Acids". J. Am. Chem. Soc., 129(11), 3358–3366. [Link]
-
-
Copper Effect & Protodeboronation Mechanism
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation". J. Am. Chem. Soc., 138(29), 9145–9157. [Link]
-
-
2-Pyrimidinyl Specifics (Regioselectivity & Stability)
-
Léris, A., et al. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines". Molecules, 26(19), 5873. [Link]
-
Sources
Application Note: In Situ Generation and Cross-Coupling of 5-Methoxy-2-pyrimidinylboron Species
This Application Note is designed for researchers and process chemists addressing the specific challenge of synthesizing and coupling 5-methoxy-2-pyrimidinylboron species.
Executive Summary
The introduction of a pyrimidine ring at the C2 position via Suzuki-Miyaura coupling is a "privileged" but notoriously difficult transformation in medicinal chemistry. While 5-pyrimidinylboronic acids are stable, 2-pyrimidinylboron species are inherently unstable. They undergo rapid protodeboronation (hydrolysis of the C-B bond) under standard conditions due to the high electronegativity of the adjacent nitrogen atoms and the formation of high-energy intermediates.
This guide details a robust "In-Situ Quench" protocol to generate 5-methoxy-2-pyrimidinylboron species and immediately engage them in cross-coupling. By avoiding isolation and utilizing specific lithium-halogen exchange parameters, this method circumvents decomposition, enabling high-yield synthesis of biaryl targets.
Mechanistic Insight: The "C2-Instability" Problem
To successfully couple this motif, one must understand why it fails. The instability of 2-pyrimidinylboronic acid arises from a specific decomposition pathway that does not affect the 5-isomer.
The Protodeboronation Trap
The electron-deficient nature of the pyrimidine ring, combined with the lone pairs on the adjacent nitrogens, facilitates the attack of water (or protic solvents) on the boron atom. This forms a tetrahedral boronate "ate" complex which, instead of transmetallating to Palladium, undergoes C-B bond cleavage to release the stable neutral heterocycle (5-methoxypyrimidine) and boric acid.
Figure 1: The kinetic competition between successful borylation/coupling and decomposition pathways.
Experimental Protocols
Method A: The "In-Situ Quench" (Recommended)
Rationale: Standard sequential addition (Bromide
Materials
-
Substrate: 2-Bromo-5-methoxypyrimidine (1.0 equiv)
-
Boron Source: Triisopropyl borate (
) (1.2 equiv) OR Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ( ) for pinacol esters. -
Lithium Source:
-Butyllithium (2.5 M in hexanes, 1.1 equiv). -
Solvent: Anhydrous THF (4:1 THF:Toluene is also effective to prevent precipitation).
-
Coupling Partner: Aryl Bromide/Iodide (0.8 equiv relative to pyrimidine).
-
Catalyst:
or .
Protocol Steps
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.
-
Charge: Add 2-Bromo-5-methoxypyrimidine (1.0 eq) and Triisopropyl borate (1.2 eq) to the flask. Dissolve in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.
-
Lithiation (The Critical Step): Add
-BuLi dropwise via syringe pump over 30 minutes.-
Note: As the Li-Halogen exchange occurs, the transient 2-lithio species immediately reacts with the adjacent borate to form the stable "ate" complex (
).
-
-
Dwell: Stir at -78°C for 1 hour.
-
Telescoped Coupling:
-
Dissolve the Aryl Halide (0.8 eq) and Pd-catalyst (3-5 mol%) in a minimal amount of THF.
-
Add this solution directly to the cold boronate mixture.
-
Add degassed aqueous base (e.g., 2M
or ). Caution: Exotherm.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and then heat to reflux (65°C) for 2-4 hours.
-
Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the Aryl Halide (limiting reagent).
-
Method B: Sequential Generation (High-Risk/High-Skill)
Only use if Method A fails due to compatibility issues.
-
Cool 2-Bromo-5-methoxypyrimidine in THF to -100°C (Liquid
/EtOH bath). -
Add
-BuLi slowly down the side of the flask (pre-cooled). Stir for exactly 2 minutes . -
Rapidly inject
(dissolved in THF). -
Warm to RT to form the boronate ester, then add coupling partners.
Optimization & Troubleshooting Guide
The 5-methoxy group provides electron density that slightly stabilizes the ring compared to the parent pyrimidine, but it does not eliminate the risk of hydrolysis.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | THF or THF/Toluene (4:1) | Ethereal solvents coordinate Li, stabilizing the transition state. Toluene improves solubility at -78°C. |
| Temperature | -78°C to -90°C | Essential to suppress dimerization of the 2-lithio intermediate. |
| Boron Source | ||
| Base (Coupling) | KF or | Avoid strong hydroxides (NaOH). Fluoride or mild phosphates facilitate transmetallation without accelerating protodeboronation. |
| Catalyst | Pd(dppf)Cl2 | The large bite angle and ferrocene ligand provide stability and rapid oxidative addition, crucial for sterically demanding couplings. |
Workflow Visualization
Figure 2: Decision matrix and workflow for the synthesis of 2-pyrimidinyl biaryls.
Quality Control & Validation
Since the intermediate cannot be isolated, validation is indirect:
-
Deuterium Quench: Take a 0.1 mL aliquot of the lithiated/borylated mix (before adding Pd) and quench with
or . Analyze by NMR.-
Success: >90% Deuterium incorporation at C2.
-
Failure: Presence of protonated parent (incomplete lithiation) or dimer (decomposition).
-
-
Oxidative Quench: Treat an aliquot with
. This converts the C-B bond to a C-OH (phenol/hydroxy) group.-
Note: 2-hydroxypyrimidines usually tautomerize to pyrimidinones, which are stable and detectable by LC-MS.
-
References
-
Tyrrell, E., & Brookes, P. (2003).[2][3] The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2003(4), 469–483. Link
- Key Insight: Foundational review on the instability of 2-pyridyl and 2-pyrimidinyl boronic acids and strategies for stabiliz
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Boronic Acid Derivatives. Journal of the American Chemical Society, 130(40), 13552–13554. Link
- Key Insight: Describes catalyst systems (SPhos/XPhos)
- Li, H., et al. (2011). Preparation of 2-Pyrimidinylboronates and Their Application in Suzuki-Miyaura Coupling. Organic Letters, 13(15), 3972–3975.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
- Key Insight: Detailed mechanistic comparison of boronic acids vs. esters vs.
Sources
Application Note: Synthesis with Potassium (5-methoxypyrimidin-2-yl)trifluoroborate
Executive Summary
The incorporation of pyrimidine motifs is a cornerstone of modern drug discovery, particularly in kinase inhibition and oncology. However, installing a pyrimidine ring at the 2-position via Suzuki-Miyaura cross-coupling is notoriously difficult. The corresponding boronic acids (2-pyrimidinylboronic acids) are inherently unstable, undergoing rapid protodeboronation before the coupling reaction can occur.
This guide details the use of Potassium (5-methoxypyrimidin-2-yl)trifluoroborate as a superior synthetic surrogate. By acting as a "slow-release" reservoir of the active boronic species, this reagent suppresses decomposition pathways and enables high-yielding cross-couplings. The 5-methoxy substituent serves as an electronic handle, modulating the ring's electron density and offering unique physicochemical properties for downstream medicinal chemistry applications.
The Challenge: The "2-Pyridyl/Pyrimidinyl Problem"
To understand why this reagent is necessary, one must understand the failure mode of its boronic acid counterpart.
Mechanism of Failure (Protodeboronation)
2-Heteroaryl boronic acids possess a basic nitrogen atom adjacent to the carbon-boron bond. Under the neutral or basic conditions required for Suzuki coupling, these species form zwitterionic intermediates or facilitate ipso-attack by water/protons. This leads to protodeboronation , where the C-B bond breaks and is replaced by C-H, destroying the nucleophile.[1]
Key Insight: The rate of decomposition for 2-pyrimidinylboronic acid often exceeds the rate of transmetallation to the Palladium catalyst.
The Trifluoroborate Solution
Potassium organotrifluoroborates (
-
The Advantage: The hydrolysis equilibrium constant is low. This ensures that at any given moment, the concentration of the unstable free boronic acid is low —just enough to feed the catalytic cycle, but not high enough to favor the second-order decomposition pathways.
Mechanistic Pathway Diagram
Figure 1: The "Slow-Release" mechanism prevents the accumulation of unstable intermediates, favoring the productive catalytic cycle over decomposition.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is optimized based on the Molander group's conditions for heteroaryl trifluoroborates. It utilizes a specific solvent system to manage the hydrolysis equilibrium.
Reagents & Materials
| Component | Role | Recommended Reagent |
| Nucleophile | Reagent | Potassium (5-methoxypyrimidin-2-yl)trifluoroborate (1.2 equiv) |
| Electrophile | Substrate | Aryl/Heteroaryl Bromide or Chloride (1.0 equiv) |
| Catalyst | Pd Source | XPhos Pd G3 (2-5 mol%) or PdCl2(dppf)·DCM |
| Base | Activator | Cs₂CO₃ or K₂CO₃ (3.0 equiv) |
| Solvent | Medium | THF : Water (10:1) or Toluene : Water (3:1) |
Note on Catalyst Choice:
-
XPhos Pd G3/G4: Best for sterically demanding or electron-rich chlorides.
-
PdCl2(dppf): Robust, general-purpose catalyst for standard bromides.
Step-by-Step Methodology
-
Preparation (In Glovebox or inert atmosphere):
-
To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol, 1.0 equiv).
-
Add Potassium (5-methoxypyrimidin-2-yl)trifluoroborate (260 mg, 1.2 mmol, 1.2 equiv).
-
Add Base (Cs₂CO₃, 977 mg, 3.0 mmol).
-
Add Catalyst (e.g., XPhos Pd G3, 17 mg, 0.02 mmol, 2 mol%).
-
-
Solvent Addition:
-
Seal the vial with a septum cap.
-
Remove from the glovebox (if applicable).
-
Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Add degassed THF (4.5 mL) and degassed Water (0.5 mL) via syringe.
-
Critical: The presence of water is mandatory to initiate hydrolysis of the trifluoroborate.
-
-
Reaction:
-
Heat the reaction block to 80–95 °C with vigorous stirring (1000 rpm).
-
Monitor by LC-MS or TLC. Reaction times typically range from 4 to 18 hours .
-
Checkpoint: Look for the disappearance of the aryl halide. The trifluoroborate spot may persist as it is in excess and releases slowly.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases.[2] Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Combine organics, wash with Brine, and dry over Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).
-
Note: Pyrimidine derivatives can be polar; ensure the column is flushed well.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for handling air-stable trifluoroborates.
Performance Data & Optimization
The following table illustrates the expected performance differences between using the boronic acid and the trifluoroborate salt for 2-substituted pyrimidines.
| Parameter | 2-Pyrimidinyl Boronic Acid | K-(5-OMe-Pyrimidin-2-yl)trifluoroborate |
| Stability (Solid) | Decomposes in air/moisture | Indefinite shelf life |
| Reaction pH | Requires strict control | Tolerates standard carbonate bases |
| Typical Yield | < 20% (Protodeboronation dominant) | 75 - 95% |
| Byproducts | Pyrimidine (Ar-H) | Minimal |
| Atom Economy | Poor (Requires large excess) | High (1.1 - 1.2 equiv sufficient) |
Electronic Effects of the 5-Methoxy Group
-
Electronic Activation: The 5-OMe group is an Electron Donating Group (EDG).
-
Impact: It renders the pyrimidine ring more electron-rich than the unsubstituted parent. While this slightly increases the basicity of the ring nitrogens (potentially risking catalyst poisoning), it generally strengthens the C-B bond against nucleophilic attack compared to electron-deficient analogs (e.g., 5-nitro), further aiding the stability provided by the trifluoroborate form.
Troubleshooting Guide
Problem: Low Conversion of Aryl Halide
-
Cause: Hydrolysis of the trifluoroborate is too slow.
-
Solution: Increase water content (e.g., go from 10:1 to 4:1 solvent ratio) or increase temperature. Ensure base solubility.
Problem: Protodeboronation (Formation of 5-methoxypyrimidine)
-
Cause: Hydrolysis is too fast; concentration of free boronic acid is too high.
-
Solution: Decrease water content. Switch from K₂CO₃ to a milder base or a less soluble base (e.g., Na₂CO₃). Lower the temperature slightly.
Problem: Catalyst Deactivation
-
Cause: Coordination of Pyrimidine Nitrogen to Pd.
-
Solution: Use a catalyst with bulky biarylphosphine ligands (XPhos, RuPhos) that sterically prevent the heterocycle from binding to the metal center.
References
-
Molander, G. A., & Biolatto, B. (2003).[3] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[3][4] The Journal of Organic Chemistry, 68(11), 4302–4314.
-
Molander, G. A., & Brown, A. R. (2006).[4][5] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[4][5] The Journal of Organic Chemistry, 71(26), 9681–9686.[4]
-
Cox, P. A., et al. (2010). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 132(38), 13100–13112.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Stabilizing (5-Methoxypyrimidin-2-yl)boronic Acid
The following technical guide is structured to address the specific instability challenges of (5-methoxypyrimidin-2-yl)boronic acid in cross-coupling applications.
Topic: Prevention of Protodeboronation in 2-Heterocyclic Boronic Acids Target Molecule: (5-methoxypyrimidin-2-yl)boronic acid Classification: High-Priority / Labile Reagent
The Core Challenge: Why is this Reagent Failing?
Researchers frequently encounter low yields or complete decomposition when using (5-methoxypyrimidin-2-yl)boronic acid. This is not due to poor catalyst activity, but rather a fundamental instability inherent to 2-heterocyclic boronic acids.
The Mechanism of Failure
The 2-position of the pyrimidine ring is flanked by two nitrogen atoms. Unlike phenylboronic acids, this structural motif facilitates protodeboronation (cleavage of the C–B bond and replacement with C–H) through a unique pathway.
-
Nitrogen Basicity: The 5-methoxy group is an electron donor, which increases the electron density of the pyrimidine ring and the basicity of the ring nitrogens.
-
Zwitterionic Decomposition: In neutral or aqueous media, the basic nitrogen can abstract a proton (from water or solvent), facilitating the formation of a zwitterionic intermediate. This species rapidly fragments to release boric acid and the reduced arene (5-methoxypyrimidine).
-
Competitive Rates: In a standard Suzuki coupling, the rate of this decomposition often exceeds the rate of transmetalation to Palladium.
Figure 1: Mechanistic pathways leading to protodeboronation.[1] Note that the decomposition pathway often outcompetes the desired cross-coupling.
Troubleshooting Guide & FAQs
Storage & Handling
Q: My reagent arrived and it looks like a brown sticky solid/oil. Is it usable? A: Likely not. Pure (5-methoxypyrimidin-2-yl)boronic acid should be a white to off-white solid. A brown color indicates significant protodeboronation and oxidation.
-
Diagnosis: Run a quick
H NMR in DMSO- . Look for the diagnostic signal of the C2-proton in 5-methoxypyrimidine (typically a singlet around 8.5–9.0 ppm depending on solvent) versus the absence of the boronic acid species. -
Solution: If the reagent is degraded, do not attempt purification. Purchase a stabilized derivative (see Alternative Reagents below) or prepare it fresh from the 2-bromo precursor via lithium-halogen exchange and immediate use (telescoped reaction).
Q: How should I store this reagent? A: Never store this reagent at room temperature for extended periods.
-
Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Ideally, store as the MIDA boronate or Potassium Trifluoroborate salt, which are bench-stable.
Reaction Optimization
Q: I see the starting halide disappear, but I only isolate 5-methoxypyrimidine. What happened? A: You are observing "reductive coupling" or simple hydrolysis. The boronic acid decomposed before it could couple.
-
Fix 1 (Copper Effect): Add a stoichiometric or catalytic amount of Copper(I) (e.g., CuCl or CuI). Copper facilitates transmetalation, forming a transient 2-pyrimidinyl-copper species that is more stable and transfers the aryl group to Palladium faster than the boronic acid does.
-
Fix 2 (Slow Release): Switch to the MIDA boronate ester. Under hydrolytic conditions (K
PO /H O), the MIDA ester slowly releases the free boronic acid, keeping its concentration low and minimizing bimolecular decomposition pathways.
Q: Which base should I use? A: Avoid strong hydroxide bases (NaOH, KOH) which accelerate protodeboronation.
-
Recommendation: Use K
PO (anhydrous or monohydrate) or Cs CO . Fluoride bases (CsF) under anhydrous conditions are also excellent for 2-heterocyclic systems as they activate the boron without requiring water.
Recommended Experimental Protocols
Do not use standard Suzuki conditions (Pd(PPh
Method A: The "Copper-Facilitated" Protocol (Recommended)
Best for: Using the free boronic acid or pinacol ester.
Rationale: Copper(I) acts as a "transmetalation shuttle," bypassing the slow B
| Component | Equivalents | Notes |
| Aryl Halide (Electrophile) | 1.0 equiv | Bromides or Iodides preferred. |
| (5-MeO-pyrimidin-2-yl)boronic acid | 1.5 - 2.0 equiv | Excess required to account for some loss. |
| Catalyst: Pd(dppf)Cl | 5 mol% | dppf is robust; XPhos-Pd-G3 is superior for chlorides. |
| Additive: CuCl or CuI | 0.5 - 1.0 equiv | Critical component. |
| Base: Cs | 2.0 - 3.0 equiv | |
| Solvent: DMF or DMSO | [0.1 M] | Polar aprotic solvents stabilize the Cu-intermediate. |
Step-by-Step:
-
Charge a vial with Aryl Halide, Boronic Acid, Pd catalyst, CuCl, and Cs
CO . -
Evacuate and backfill with Argon (3 cycles).
-
Add degassed DMF (anhydrous).
-
Heat to 60–80°C . (Avoid temperatures >100°C if possible).
-
Monitor by LCMS. Reaction is typically complete in 2–6 hours.
Method B: The "Slow-Release" MIDA Boronate Protocol
Best for: Scale-up and high reproducibility.
Rationale: The MIDA ester is stable.[2] Hydrolysis releases the active species at a rate that matches the catalytic cycle.
| Component | Equivalents | Notes |
| Aryl Halide | 1.0 equiv | |
| (5-MeO-pyrimidin-2-yl) MIDA ester | 1.2 - 1.5 equiv | Commercially available or synthesized from acid + MIDA. |
| Catalyst: Pd(OAc) | 1:2 ratio (5 mol% Pd) | SPhos is highly effective for heteroaryl couplings. |
| Base: K | 3.0 equiv | Essential for MIDA hydrolysis. |
| Solvent: Dioxane / H | 5:1 ratio | Water is required for release. |
Step-by-Step:
-
Combine Aryl Halide, MIDA boronate, Pd(OAc)
, SPhos, and K PO .[3] -
Add Dioxane and Water (degassed).
-
Heat to 60°C .
-
Vigorous stirring is essential as the system is biphasic.
Decision Logic for Optimization
Use this flow to determine the best course of action based on your available reagents and results.
Figure 2: Strategic decision tree for optimizing cross-coupling of unstable 2-pyrimidinyl boronates.
References
-
Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Deng, J. Z., et al.[4][5][6][7] (2009).[4][6][7][8] Organic Letters, 11(2), 345–347. [Link] (Foundational work establishing Copper(I) as a critical additive for 2-pyridyl/pyrimidinyl systems.)
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Knapp, D. M., et al.[9] (2009).[4][6][7][8] Journal of the American Chemical Society, 131(20), 6961–6963. [Link] (Describes the mechanism and application of MIDA boronates to prevent protodeboronation.)
-
Protodeboronation of (Hetero)Arylboronic Acids. Cox, P. A., et al. (2010).[10] Chemical Communications, 46, 7942–7944. [Link] (Mechanistic insights into why 2-heterocyclic boronic acids decompose.)
-
2-Pyridyl Organometallic Reagents: The "2-Pyridyl Problem". Billingsley, K., & Buchwald, S. L.[11] (2008).[6] Angewandte Chemie International Edition, 47(25), 4695–4698. [Link] (Discussion on ligand selection (SPhos/XPhos) to accelerate coupling over decomposition.)
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. workstory.s3.amazonaws.com [workstory.s3.amazonaws.com]
- 7. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
Improving stability of 2-pyrimidinyl boronic acids in solution
Technical Support Center: 2-Pyrimidinyl Boronic Acid Stabilization
Topic: Overcoming Instability of 2-Pyrimidinyl Boronic Acids in Solution Ticket ID: #PYR-B-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "2-Pyrimidinyl Problem"
Welcome to the technical support center. If you are here, you are likely experiencing the "Black Tar" phenomenon: your Suzuki coupling turned into a dark, intractable mixture with 0% product yield.
The Reality: 2-Pyrimidinyl boronic acids are among the most unstable substrates in cross-coupling chemistry—significantly more labile than their 2-pyridyl counterparts. The presence of two nitrogen atoms adjacent to the C-B bond creates an electron-deficient center that is hypersensitive to protodeboronation .
This guide provides the mechanistic "Why" and the protocol-based "How" to stabilize these reagents and achieve high yields.
Module 1: Rapid Diagnostics (FAQ)
Q: My 2-pyrimidinyl boronic acid turned into a violet/black oil inside the bottle. Is it usable? A: No. This indicates oxidative decomposition and polymerization. 2-Pyrimidinyl boronic acids are rarely stable as free acids for more than a few days/weeks. You must switch to a masked derivative (see Module 3).
Q: I see the starting aryl halide, but the boronic acid is gone. Where did it go? A: It likely converted to pyrimidine (the protodeboronated byproduct). Under basic catalytic conditions, the rate of hydrolysis (C-B bond breaking) often exceeds the rate of transmetallation.
Q: Can I use excess boronic acid (3-5 equiv) to compensate? A: Rarely effective. The decomposition byproducts (boric acid and pyrimidine) can poison the catalyst or saturate the coordination sphere. You need a Slow Release Strategy .
Module 2: The Mechanism of Failure
To fix the problem, you must understand the enemy: Base-Catalyzed Protodeboronation .
Unlike phenylboronic acids, 2-heterocyclic boronic acids possess a basic nitrogen atom that facilitates a specific decomposition pathway.[1]
The Pathway:
-
Coordination: The base (hydroxide or alkoxide) attacks the boron to form a boronate "ate" complex.
-
Protonation: The pyrimidine nitrogen is protonated by water or solvent.
-
Fragmentation: The C-B bond cleaves, releasing the heterocycle and boric acid.
Figure 1: The mechanism of protodeboronation. The proximity of the nitrogen lone pair to the boron center facilitates rapid hydrolysis in the presence of water and base.
Module 3: Strategic Solutions
We recommend three tiers of intervention based on your specific synthesis stage.
Strategy A: MIDA Boronates (The Gold Standard)
Why: N-Methyliminodiacetic acid (MIDA) ligands rehybridize the boron from sp² to sp³. This removes the empty p-orbital, shutting down the interaction with bases and preventing protodeboronation. Mechanism: Under aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle (Slow Release).[2]
Strategy B: Potassium Trifluoroborates (BF3K)
Why: Similar to MIDA, these are air-stable solids.[3] They are less prone to protodeboronation than esters but require specific conditions (often hydrolytic) to participate in the transmetallation step.
Strategy C: Anhydrous/Copper-Mediated Coupling
Why: If you must use the pinacol ester or acid, you must remove the proton source (water) or accelerate the transmetallation using Copper (Cu(I)) "co-catalysis" (The Liebeskind-Srogl effect).
Module 4: Experimental Protocols
Protocol 1: The "Slow Release" Cross-Coupling (Using MIDA)
Best for: Complex pharmaceutical intermediates where high yield is critical.
Reagents:
-
2-Pyrimidinyl MIDA boronate (1.5 equiv)
-
Aryl Chloride/Bromide (1.0 equiv)[4]
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos or XPhos (4-10 mol%)
-
Base: K₃PO₄ (7.5 equiv) — High base load is critical for MIDA hydrolysis.
-
Solvent: THF:Water (10:1) or Dioxane:Water (5:1)[4]
Step-by-Step:
-
Setup: Charge a vial with the MIDA boronate, Aryl Halide, Pd source, Ligand, and K₃PO₄.[4]
-
Solvent: Add the solvent mixture. The presence of water is mandatory to hydrolyze the MIDA backbone.
-
Degas: Sparge with Argon for 5 minutes. Oxygen promotes homocoupling and phenol formation.
-
Reaction: Heat to 60°C.
-
Note: Do not exceed 80°C if possible; high heat accelerates the decomposition of the released acid.
-
-
Monitoring: Monitor via LCMS. You will see the slow disappearance of the MIDA peak and the formation of product. You should never see a large accumulation of free boronic acid.
Protocol 2: Anhydrous Copper-Promoted Coupling
Best for: When MIDA boronates are unavailable and you are using Pinacol esters.
Reagents:
-
2-Pyrimidinyl Boronic Acid Pinacol Ester (1.5 equiv)
-
Aryl Iodide/Bromide (1.0 equiv)[4]
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Promoter: CuI or Cu(OAc)₂ (10-20 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMF or DME (Strictly Anhydrous)
Step-by-Step:
-
Drying: Flame-dry your glassware. Moisture is the enemy here.
-
Mix: Combine reagents in a glovebox or under positive N₂ pressure.
-
Mechanism: The Copper(I) species transmetallates with the Boron faster than the Palladium does, forming a transient Organocopper species. This species is more stable to protodeboronation and transfers the pyrimidinyl group to Pd rapidly.
-
Run: Heat to 80-100°C.
Module 5: Data & Stability Comparison
The following table illustrates the half-life (
| Boron Species | State | Stability ( | Suitability for Storage |
| Free Boronic Acid | sp² | < 1 Hour | Critical Failure |
| Pinacol Ester | sp² | ~ 6-12 Hours | Poor (Use immediately) |
| Trifluoroborate (BF3K) | sp³ | > 6 Months | Excellent |
| MIDA Boronate | sp³ | Indefinite | Superior |
Module 6: Decision Matrix
Use this logic flow to select the correct protocol for your experiment.
Figure 2: Decision tree for selecting the optimal coupling strategy based on substrate availability and reactivity.
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5] Journal of the American Chemical Society. Link
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. Link
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link
-
Deng, X., et al. (2011). "Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles with Aryl Chlorides." Angewandte Chemie International Edition. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in 5-methoxypyrimidine-2-yl coupling
Technical Support Center: 5-Methoxypyrimidine-2-yl Coupling Optimization
Case ID: 5-OMe-PMD-002 Subject: Troubleshooting Low Yields in 5-Methoxypyrimidine-2-yl Couplings Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The 5-methoxypyrimidine-2-yl moiety is a deceptive electrophile. While pyrimidines are generally electron-deficient (π-deficient), the 5-methoxy group acts as a potent electron-donating group (EDG) via resonance (+M effect), significantly deactivating the C2 position toward nucleophilic attack (
This guide addresses the three most common failure modes: Electronic Deactivation in
Part 1: Diagnostic & Troubleshooting (Q&A)
Category 1: Nucleophilic Aromatic Substitution ( )[1]
Q: I am trying to react 2-chloro-5-methoxypyrimidine with a primary amine, but conversion is stalled at <20%. Why? A: The 5-methoxy group donates electron density into the ring, raising the LUMO energy and making the C2 position less electrophilic compared to a 5-nitro or unsubstituted pyrimidine.
-
Immediate Fix: Switch the leaving group. Chlorine is often too sluggish for this deactivated system.
-
Protocol: Convert the 2-chloro precursor to a 2-methylsulfone (-SO₂Me) or 2-methylsulfoxide (-SOMe) . These are superior leaving groups (nucleofuges) that also inductively activate the ring.
-
-
Alternative: If you must use the chloride, switch solvent to NMP or DMSO and raise the temperature to >120°C. However, watch for hydrolysis (see below).
Q: I see a new peak in LCMS with M-15 (demethylation) or M-Cl+OH (hydrolysis). A:
-
Hydrolysis (M-Cl+OH): This occurs if you use hygroscopic bases (like KOH/NaOH) in wet solvents. The deactivated ring is slow to react with the amine but the high temperature allows water (a smaller nucleophile) to attack.
-
Solution: Use anhydrous Cs₂CO₃ or organic bases like DIPEA in molecular-sieve-dried DMF/NMP.
-
-
Demethylation (M-15): Nucleophilic attack at the methyl group of the ether is possible with strong nucleophiles (like thiolates) or Lewis acids at high heat.
-
Solution: Avoid Lewis acidic salts (like LiCl) at temperatures >140°C.
-
Category 2: Suzuki-Miyaura Coupling[2]
Q: I am trying to couple 5-methoxypyrimidin-2-yl boronic acid with an aryl halide, but I only get the protodeboronated byproduct (5-methoxypyrimidine). A: You have encountered the "2-Heteroaryl Boronate Trap." 2-Pyrimidinyl boronic acids are intrinsically unstable. The adjacent nitrogens facilitate rapid protodeboronation via a zwitterionic intermediate, especially in the presence of base and water.
-
Critical Rule: Never use 5-methoxypyrimidin-2-yl boronic acid if avoidable.
-
Strategy Shift (Reverse Polarity): Invert the coupling partners. Use 2-chloro-5-methoxypyrimidine (electrophile) + Aryl Boronic Acid (nucleophile). The aryl boronic acid is stable, and the 2-chloropyrimidine is stable.
-
If you MUST use the Pyrimidine-Boron species: Use a MIDA boronate or Potassium Trifluoroborate (BF₃K) salt. These release the active boronic acid slowly, minimizing the concentration of the unstable species.[1]
Category 3: Buchwald-Hartwig Amination[4][5][6]
Q: My reaction turns black immediately (Pd black precipitates) and yield is low. A: The pyrimidine nitrogens are chelating your Pd(0) source, displacing the phosphine ligands and destabilizing the catalyst (leading to aggregation/Pd black).
-
Solution: You need a ligand that binds Pd tighter than the pyrimidine does.
-
Ligand Choice: Use bulky, electron-rich biaryl phosphines like BrettPhos or tBuBrettPhos . These create a steric shell that prevents N-coordination.
-
Pre-catalysts: Do not use Pd₂(dba)₃ + Ligand. Use oxidative-addition prone pre-catalysts like BrettPhos Pd G3/G4 . These ensure 100% active species generation.
-
Part 2: Decision Framework (Visualization)
The following diagram illustrates the logical flow for selecting the correct conditions based on your starting materials and failure modes.
Caption: Troubleshooting logic flow for 5-methoxypyrimidine-2-yl couplings. Green nodes indicate optimized solutions.
Part 3: Validated Experimental Protocols
Protocol A: Activation via Sulfone Displacement (The "Nuclear Option" for SnAr)
Use this when direct displacement of the chloride fails.
-
Step 1: Thiomethylation
-
React 2-chloro-5-methoxypyrimidine (1.0 equiv) with NaSMe (1.1 equiv) in THF at 0°C to RT. (Yields typically >90%).
-
-
Step 2: Oxidation
-
Treat the sulfide with mCPBA (2.5 equiv) in DCM at 0°C. Quench with Na₂S₂O₃. Isolate 2-(methylsulfonyl)-5-methoxypyrimidine .
-
-
Step 3: Coupling
-
Reagents: Sulfone intermediate (1.0 equiv), Amine (1.2 equiv), DIPEA (2.0 equiv).
-
Solvent: 1,4-Dioxane or THF (0.2 M).
-
Conditions: Heat to 60–80°C.
-
Why it works: The sulfone is a massive electron-withdrawing group, counteracting the 5-OMe effect and making C2 highly reactive.
-
Protocol B: "Reverse Polarity" Suzuki Coupling
Use this to avoid protodeboronation.
| Component | Reagent | Equiv | Role |
| Electrophile | 2-Chloro-5-methoxypyrimidine | 1.0 | Stable partner |
| Nucleophile | Aryl-Boronic Acid | 1.3 | Stable partner |
| Catalyst | Pd(dppf)Cl₂·DCM | 0.05 | Robust, resists poisoning |
| Base | K₂CO₃ (2M aq) | 3.0 | Activates Boron |
| Solvent | 1,4-Dioxane | - | Degassed (Sparged with Ar) |
Procedure:
-
Charge solid reagents into a vial.
-
Add Dioxane and 2M K₂CO₃.
-
Sparge with Argon for 5 mins (Oxygen induces homocoupling and catalyst death).
-
Seal and heat to 90°C for 4–12 hours.
-
Note: If the aryl boronic acid is sterically hindered, switch catalyst to XPhos Pd G3 .
Part 4: Mechanistic Insight (Deactivation Pathway)
The following diagram explains why your yield is low. The resonance donation from OMe makes the C2 position electron-rich, repelling the nucleophile.
Caption: Electronic deactivation pathway caused by the 5-methoxy group resonance effect.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Link
-
Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting. Link
-
Sigma-Aldrich. (2025). Cross-Coupling Reaction Manual: Desk Reference for Catalyst Selection. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[3] (Contextual grounding on 2-heteroaryl boronate instability).
-
Lamb, Y., et al. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class. Link
Sources
Storage conditions for unstable 2-heterocyclic boronic acids
Technical Support Center: Unstable 2-Heterocyclic Boronic Acids Ticket ID: #B-HET-2POS-STAB Status: Open Priority: Critical Subject: Storage, Handling, and Stabilization of 2-Heterocyclic Boronic Acids
User Guide Overview
Welcome to the Technical Support Center. You are likely here because your Suzuki coupling failed, or your expensive 2-pyridyl boronic acid turned into a useless oil overnight.
The Bottom Line: 2-Heterocyclic boronic acids (e.g., 2-pyridyl, 2-thiazolyl, 2-imidazolyl) are inherently unstable due to protodeboronation .[1] Unlike standard phenylboronic acids, they cannot be stored long-term as free acids. This guide provides the diagnostic tools to confirm degradation and the protocols to convert them into stable surrogates (MIDA boronates or Trifluoroborates).
PART 1: TRIAGE & DIAGNOSTICS (Troubleshooting)
Symptom: "My reaction turned black/brown, and NMR shows only the deboronated heterocycle (e.g., pyridine)." Diagnosis: Rapid Protodeboronation.[2][3][4][5] Immediate Action: Stop the reaction. Adding more catalyst will not help. The C-B bond has been cleaved by the reaction conditions (likely the base).
Symptom: "The solid boronic acid turned into a wet paste/oil in the fridge." Diagnosis: Autocatalytic Hydrolysis. Immediate Action: Check purity via 11B NMR. If you see a sharp peak around ~19-20 ppm (boric acid), the sample is degraded.
Decision Matrix: How to Handle Your Reagent
Figure 1: Decision matrix for handling unstable boronic acids. Note that long-term storage of the free acid is not recommended.
PART 2: THE SCIENCE (Why is this happening?)
The instability of 2-heterocyclic boronic acids is not a random event; it is driven by a specific mechanism called Protodeboronation .
The Mechanism: The heteroatom (Nitrogen, Oxygen, Sulfur) at the 2-position acts as a Lewis base. It facilitates the cleavage of the C-B bond, often through a zwitterionic intermediate.[5] In the case of 2-pyridyl boronic acid, the nitrogen lone pair can protonate (or coordinate to metals), making the carbon-boron bond extremely susceptible to hydrolysis by water or base.
Key Kinetic Data:
-
2-Pyridyl Boronic Acid:
seconds (pH 7, 70°C). -
3-Pyridyl Boronic Acid:
week (Same conditions). -
Reason: The inductive effect and the ability to stabilize the negative charge at the 2-position during the transition state accelerate the cleavage.
Figure 2: Simplified mechanism of protodeboronation. The proximity of the basic nitrogen to the boron center is the critical instability factor.
PART 3: STABILIZATION PROTOCOLS
Since the free acid is unstable, the only reliable "storage" method is chemical derivatization. We recommend two primary strategies: MIDA Boronates (Burke) or Potassium Trifluoroborates (Molander).
Comparison of Surrogates
| Feature | Free Boronic Acid | MIDA Boronate | Trifluoroborate (BF3K) |
| Stability (Air/Moisture) | Poor (< 24h) | Excellent (Years) | Excellent (Years) |
| Atom Economy | High | Low (Heavy ligand) | High |
| Solubility | Organic/Aqueous | Organic (EtOAc/DMSO) | Polar Organic (Acetone/MeOH) |
| Reactivity | Fast (often decomposes) | Slow Release (Controlled) | Requires hydrolysis step |
Protocol A: Synthesis of MIDA Boronates (The "Burke" Method)
Best for: Long-term storage, chromatography purification, and slow-release cross-coupling.[6]
Concept: The N-methyliminodiacetic acid (MIDA) ligand forms a cage around the boron, rehybridizing it from
Materials:
-
Unstable Boronic Acid (Freshly prepared or commercial)
-
MIDA Anhydride (Commercially available or synthesized from MIDA + Ac2O)
-
Solvent: Toluene/DMSO (10:1)
Step-by-Step:
-
Dissolve: In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and MIDA anhydride (1.5 equiv) in a mixture of Toluene and DMSO.
-
Reflux: Heat the mixture to 80–110°C under an argon atmosphere for 2–4 hours.
-
Workup: Cool to room temperature. The MIDA boronate often precipitates out.
-
Purification: If soluble, concentrate and purify via silica gel chromatography (Eluent: Et2O/MeOH). MIDA boronates are stable to silica.[7][8]
-
Storage: Store the resulting white solid in a standard vial on the benchtop.
Usage (Release): To use in a coupling reaction, use mild aqueous base (e.g.,
Protocol B: Synthesis of Potassium Trifluoroborates (The "Molander" Method)
Best for: Scalability and reagents requiring high atom economy.
Concept: Converting the boronic acid to a trifluoroborate salt (
Materials:
-
Boronic Acid (or Pinacol Ester)[10]
- (Potassium Bifluoride) - Caution: Corrosive/Toxic
-
Solvent: MeOH/H2O
Step-by-Step:
-
Dissolve: Dissolve the boronic acid (1 equiv) in Methanol.
-
Add Fluoride: Add a saturated aqueous solution of
(3.0–4.0 equiv) dropwise. -
Stir: Stir vigorously at room temperature for 1–3 hours. A white precipitate usually forms.
-
Concentrate: Remove Methanol under reduced pressure.
-
Dry: The remaining solid is the product mixed with salts. Extract with hot Acetone or Acetonitrile (the product dissolves; inorganic salts do not).
-
Filter & Crystallize: Filter the hot solution and cool to crystallize the pure
salt.
PART 4: FREQUENTLY ASKED QUESTIONS (FAQ)
Q: Why is 2-pyridyl boronic acid unstable, but 3-pyridyl is fine? A: It is a matter of electronics and location. In the 2-position, the nitrogen atom is adjacent to the carbon holding the boron. Upon protonation of the nitrogen, the inductive effect pulls electron density strongly, making the C-B bond hyper-labile to hydrolysis. In the 3-position, this effect is diminished, and the resonance structures do not support the same rapid cleavage mechanism.
Q: Can I store 2-heterocyclic boronic acids in the freezer to save them? A: Only for very short periods (hours to days). Even at -20°C, moisture can initiate autocatalytic decomposition. If you must store them, ensure they are under Argon and in plastic containers . Glass surfaces are slightly basic (alkali leaching) and can catalyze the decomposition of sensitive boronic acids.
Q: I bought a "stabilized" 2-pyridyl boronic acid. What is it? A: It is likely a cyclic triol ester or a specific salt form designed to minimize hydrolysis. However, once dissolved in your reaction solvent, it behaves like the free acid. Treat it with the same urgency.
Q: My MIDA boronate reaction is slow. Can I heat it more? A: Yes, MIDA boronates are thermally stable. However, the release of the boronic acid (during your coupling reaction) is temperature-dependent. If your coupling is slow, increase the temperature to accelerate the hydrolysis of the MIDA ligand.
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[11] Accounts of Chemical Research, 40(4), 275–286. Link
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[2] Link
-
Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4] Journal of the American Chemical Society, 132(23), 7600–7601. Link
Sources
- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. MIDA Boronates [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shura.shu.ac.uk [shura.shu.ac.uk]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Slow-release strategies for (5-methoxypyrimidin-2-yl)boronic acid
Technical Support Center: (5-methoxypyrimidin-2-yl)boronic Acid Handling & Application
Topic: Slow-release strategies for stabilizing and utilizing (5-methoxypyrimidin-2-yl)boronic acid. Ticket ID: #BA-PYR-002 Status: Open Assigned Specialist: Senior Application Scientist
The Stability Paradox: Why "Slow Release" is Critical
(5-methoxypyrimidin-2-yl)boronic acid belongs to the class of 2-heterocyclic boronic acids . Unlike their phenyl counterparts, these molecules are notoriously unstable.[1]
The Problem: Rapid Protodeboronation The proximity of the pyrimidine nitrogen atoms to the boron center facilitates a rapid hydrolytic cleavage of the C–B bond (protodeboronation). This process is accelerated by:
-
Aqueous Base: Essential for Suzuki-Miyaura coupling but fatal to the reagent.
-
Metal Catalysts: Palladium can catalyze the deboronation before transmetallation occurs.
-
Lewis Acidity: The empty p-orbital on the boron atom makes it susceptible to nucleophilic attack.[2]
The Solution: To successfully utilize this reagent, you must employ a Slow-Release Strategy . This involves masking the boron species in a protected form that releases the active boronic acid at a rate slower than the rate of decomposition, but faster than the cross-coupling reaction.
Strategy A: Synthetic "Slow Release" (MIDA Boronates)
Recommended for: Suzuki-Miyaura Cross-Coupling, Chemical Synthesis
The most robust method for coupling (5-methoxypyrimidin-2-yl)boronic acid is to use its N-methyliminodiacetic acid (MIDA) ester .
Mechanism of Action
The MIDA ligand coordinates to the boron atom via its nitrogen lone pair, converting the boron from a planar
Visualizing the MIDA Slow-Release Pathway
Caption: The MIDA boronate acts as a reservoir.[3] The rate of hydrolysis (
Protocol: Slow-Release Cross-Coupling
Reagents:
-
(5-methoxypyrimidin-2-yl) MIDA boronate (1.5 equiv)
-
Aryl Chloride/Bromide partner (1.0 equiv)[4]
-
Catalyst: Pd(OAc)
(5 mol%) + SPhos (10 mol%)[3] -
Base: K
PO (3.0 M aqueous solution) -
Solvent: Dioxane (anhydrous)
Step-by-Step:
-
Setup: Charge a reaction vial with the MIDA boronate, aryl halide, Pd(OAc)
, and SPhos. -
Solvent: Add Dioxane (concentration ~0.1 M relative to halide).
-
Degassing: Purge with Argon for 5 minutes.
-
Activation (The "Slow Release" Trigger): Add the aqueous K
PO (5:1 Dioxane:Water ratio final). -
Reaction: Heat to 60°C .
-
Note: Do not exceed 80°C initially.[5] Higher temperatures accelerate deboronation faster than the coupling.
-
-
Monitoring: Monitor via LC-MS. You should see the MIDA ester peak decrease slowly over 2-6 hours, while the product peak rises. You should not see a large spike of the free boronic acid.
Strategy B: Polymeric "Slow Release" (Dynamic Hydrogels)
Recommended for: Drug Delivery, Biosensing, Material Science
If your goal is to deliver the (5-methoxypyrimidin-2-yl) moiety in a biological system, you can exploit the reversible covalent bonding between boronic acids and 1,2- or 1,3-diols (e.g., Polyvinyl alcohol (PVA), Alginate, or Carbohydrates).
Mechanism of Action
At physiological pH (7.4), the boronic acid exists in equilibrium between its neutral form and anionic boronate form. It crosslinks with diol-containing polymers to form a hydrogel.[6] Release is triggered by:
-
pH Drop: Acidic environments (tumor microenvironment, pH < 6.5) break the ester bond.
-
Competitor Diols: High concentrations of glucose or cis-diols displace the polymer, releasing the small molecule.
Comparative Data: Release Triggers
| Trigger Condition | Release Kinetics | Mechanism | Application |
| Neutral pH (7.4) | Very Slow (<5% / 24h) | Stable Boronate Ester Crosslinks | Circulation / Storage |
| Acidic pH (5.0) | Burst Release (>80% / 4h) | Hydrolysis of Ester Bond | Intracellular Endosome Release |
| High Glucose | Competitive Release | Diol Exchange (Displacement) | Glucose-Responsive Insulin Delivery |
Protocol: Hydrogel Formulation
-
Polymer Prep: Dissolve PVA (10 wt%) in PBS (pH 7.4).
-
Loading: Dissolve (5-methoxypyrimidin-2-yl)boronic acid in a minimum amount of DMSO, then add to the PVA solution.
-
Gelation: Adjust pH to 8.5 using dilute NaOH. The mixture should gelate instantly as the boronate esters form.
-
Equilibration: Dialyze against PBS (pH 7.4) to remove unbound acid and neutralize the gel.
-
Release Assay: Place gel in PBS at pH 5.0 (simulated lysosome) and monitor release via UV-Vis spectrophotometry (pyrimidine absorption
nm).
Troubleshooting & FAQs
Diagnostic Workflow
Use this logic flow to diagnose low yields or stability issues.
Caption: Diagnostic tree for optimizing MIDA boronate coupling reactions.
Frequently Asked Questions
Q: Can I store the free acid in Methanol? A: Absolutely not. 2-pyrimidinyl boronic acids will rapidly esterify and then deboronate in methanol. Store the MIDA ester solid at room temperature (bench stable). If you must store the free acid, keep it at -20°C under Argon, strictly anhydrous.
Q: My reaction works for phenyl boronic acid but fails for this pyrimidine. Why? A: This is the classic "heterocycle effect." The nitrogen lone pair coordinates to the Pd(II) center, poisoning the catalyst, while simultaneously promoting deboronation.
-
Fix: Use the MIDA ester (Strategy A) and SPhos or XPhos ligands. These bulky ligands prevent the pyrimidine nitrogen from binding to the Palladium.
Q: How do I measure the concentration of the released boronic acid? A: Use the Alizarin Red S (ARS) assay. ARS forms a fluorescent complex with boronic acids.
-
Method: Mix aliquot with ARS in phosphate buffer. Monitor fluorescence (Ex: 468 nm, Em: 572 nm). The intensity correlates to the concentration of free boronic acid.
References
-
Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society.[7]
-
Knapp, D. M., et al. (2009).[3] A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[7][8] Journal of the American Chemical Society.[7]
-
Brooks, W. L., & Sumerlin, B. S. (2016).[9] Synthesis and applications of boronic acid-containing polymers: from materials to medicine.[6][9][10] Chemical Reviews.
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl, and cyclopropyl boronic acids: pH-rate profiles, autocatalysis, and mechanism. Journal of the American Chemical Society.[7]
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. books.rsc.org [books.rsc.org]
- 7. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Alternative reagents to (5-methoxypyrimidin-2-yl)boronic acid
Technical Support Center: Heterocyclic Coupling Solutions Topic: Alternatives to (5-methoxypyrimidin-2-yl)boronic acid Ticket ID: PYR-2-BOR-001 Status: Open
Welcome to the Heterocyclic Coupling Support Hub
Executive Summary for the User: You are likely experiencing low yields, "missing" starting material, or complete reaction failure when using (5-methoxypyrimidin-2-yl)boronic acid . This is not a user error; it is an intrinsic chemical property of 2-heterocyclic boronic acids.
The 2-position of the pyrimidine ring (between the two nitrogens) renders the C–B bond exceptionally labile. Under standard Suzuki-Miyaura conditions (aqueous base, heat), this reagent undergoes rapid protodeboronation , effectively replacing the Boron with Hydrogen before the palladium catalyst can engage it.
This guide provides three validated workflows to bypass this instability.
Module 1: Diagnostics & Root Cause Analysis
Issue: "My boronic acid disappeared, but no product formed." Diagnosis: Rapid Protodeboronation.[1][2] Mechanism: The basicity of the pyrimidine ring facilitates a specific decomposition pathway. The ring nitrogen gets protonated (or coordinates water), creating a zwitterionic intermediate that accelerates the cleavage of the C–B bond.
Visualizing the Failure Mode:
Figure 1: The kinetic competition. Decomposition (orange path) often outcompetes the catalytic cycle (green node) because the 2-pyrimidinyl C-B bond is chemically fragile.
Module 2: The "Gold Standard" Solution (MIDA Boronates)
Recommendation: Switch to (5-methoxypyrimidin-2-yl) MIDA boronate .
Why it works:
The MIDA (N-methyliminodiacetic acid) ligand locks the boron into a tetrahedral
Protocol: MIDA Slow-Release Cross-Coupling Based on Burke Group methodologies.[5]
Reagents:
-
(5-methoxypyrimidin-2-yl) MIDA boronate (1.5 equiv)
-
Catalyst: XPhos Pd G2 or G3 (2 mol%) – Crucial for bulky/unstable substrates.
-
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane : Water (5:1 ratio)
Step-by-Step:
-
Setup: Charge a vial with the MIDA boronate, aryl halide, catalyst, and base.
-
Degas: Seal and purge with Argon/Nitrogen (3 cycles). Oxygen inhibits the slow release mechanism.
-
Solvent: Add the degassed Dioxane/Water mixture.
-
Reaction: Heat to 60°C .
-
Note: Unlike standard boronates, do not crank the heat to 100°C immediately. The hydrolysis rate of MIDA is temperature-dependent. At 60°C, the release is slow and steady (approx. 3-6 hours).
-
-
Monitoring: Monitor by LCMS. If the reaction stalls, raise temperature to 80°C to accelerate MIDA hydrolysis.
Module 3: The Robust Alternative (Potassium Trifluoroborates)
Recommendation: Use Potassium (5-methoxypyrimidin-2-yl)trifluoroborate .
Why it works:
Like MIDA, the trifluoroborate (
Protocol: Molander Cross-Coupling
Reagents:
-
Potassium trifluoroborate salt (1.2 equiv)
-
Catalyst:
or XPhos Pd G3 (2-5 mol%) -
Base:
(3.0 equiv) -
Solvent: Toluene : Water (3:1) or THF : Water (10:1)
Step-by-Step:
-
Suspension: These salts are not soluble in pure toluene. The water co-solvent is mandatory.
-
Heat: These reactions typically require higher energy to initiate hydrolysis. Heat to 80–100°C .[8]
-
Troubleshooting: If conversion is low, add a Lewis Acid promoter like
or simply ensure the water ratio is sufficient to dissolve the inorganic salts.
Module 4: Strategic Decision Matrix
Use this decision tree to select the correct reagent for your specific campaign.
Figure 2: Reagent Selection Logic. Note that "Reverse Coupling" (Method B) is often the superior chemical strategy if your synthetic route allows it.
Comparison of Reagents
| Feature | Free Boronic Acid | Pinacol Ester | MIDA Boronate | Trifluoroborate ( |
| Stability (Shelf) | Poor (Decomposes days/weeks) | Moderate | Excellent (Indefinite) | Excellent (Indefinite) |
| Stability (Reaction) | Very Low (Protodeboronation) | Low/Moderate | High (Slow Release) | High (Requires hydrolysis) |
| Atom Economy | High | Moderate | Low (High MW ligand) | High |
| Solubility | Organic/Aqueous | Organic | Organic (DMSO/MeCN) | Polar Organic/Water |
| Rec.[9] Catalyst | XPhos Pd G3 | XPhos Pd G3 | XPhos Pd G2/G3 | Pd(dppf)Cl2 / XPhos |
References
-
Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for the synthesis of 2-pyridyl boronates.[4] Journal of the American Chemical Society, 129(21), 6716-6717.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[10][11] A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids.[10][11] Journal of the American Chemical Society, 132(40), 14073-14075.[10][11]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286.
-
Cox, P. A., et al. (2016).[6] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Stabilizing 2-Boronopyrimidines
This technical guide addresses the instability of 2-boronopyrimidines (and related 2-heterocyclic boronates), a notorious challenge in medicinal chemistry known as "rapid protodeboronation."
Topic: Overcoming Rapid Hydrolysis & Protodeboronation in Cross-Coupling Lead Scientist: Dr. A. Vance, Senior Application Scientist
The Core Problem: The "2-Position Paradox"
User Observation: "I synthesized 2-pyrimidine boronic acid (or its pinacol ester). It looked pure by NMR in
Diagnosis: You are experiencing Rapid Protodeboronation . Unlike 3- or 4-pyridyl boronates, 2-heterocyclic boronates (2-pyridyl, 2-pyrimidyl, 2-thiazolyl) possess a basic nitrogen atom adjacent to the carbon-boron bond. This proximity creates a "perfect storm" for hydrolysis.
The Mechanism of Failure
The reaction does not fail because the catalyst is dead; it fails because your nucleophile destroys itself faster than it can enter the catalytic cycle.
Key Causality:
-
Zwitterion Formation: The adjacent nitrogen lone pair coordinates with the empty p-orbital of the boron (or hydrogen bonds to the boronate hydroxyls), stabilizing a zwitterionic intermediate.
-
Facilitated Cleavage: This stabilization lowers the activation energy for the cleavage of the C-B bond by water/base.
-
Kinetic Defeat: The rate of hydrolysis (
) is orders of magnitude faster than the rate of transmetalation ( ) to the Palladium center.
Figure 1: The kinetic competition. In standard conditions, the red path (Hydrolysis) outcompetes the green path (Coupling).
Strategic Solutions & Protocols
To solve this, we must invert the kinetics: make
Strategy A: The "Slow-Release" MIDA Boronate System
Best For: General synthesis, scale-up, and highly unstable substrates.[1][2][3] Concept: MIDA (N-methyliminodiacetic acid) protects the boron.[4] Under specific aqueous conditions, it hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalyst's consumption rate. This keeps the standing concentration of free boronic acid low, minimizing decomposition.[4]
Protocol 1: MIDA Slow-Release Coupling
Reference: Gillis, E. P.; Burke, M. D. J.[3][5] Am. Chem. Soc. 2007, 129, 6716. [1]
Reagents:
-
2-Pyrimidyl MIDA boronate (1.0 equiv)
-
Aryl Chloride/Bromide (1.0 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) (SPhos is critical for bulky heteroaryls).
-
Base:
(7.5 equiv) — Do not substitute with Carbonate. -
Solvent: THF : Water (5:1 ratio) or Dioxane : Water (5:1).
Step-by-Step:
-
Setup: Charge a vial with MIDA boronate, aryl halide, Pd(OAc)2, SPhos, and
. -
Degassing: Seal and purge with Argon for 5 minutes.
-
Solvent: Add the degassed THF/Water mixture via syringe.
-
Reaction: Heat to 60°C .
-
Note: Temperature control is vital. 60°C is the "sweet spot" for MIDA hydrolysis rate.
-
-
Monitoring: Monitor by LCMS. You should see the MIDA ester disappear slowly and the product appear. You will rarely see the free boronic acid.
| Parameter | Standard Condition | MIDA Slow-Release | Why? |
| Base | Phosphate buffers the pH to controlled hydrolysis range. | ||
| Water | Variable | Required (16% v/v) | Essential for hydrolyzing the MIDA backbone. |
| Temp | 80-100°C | 60°C | Higher temps accelerate protodeboronation too much. |
Strategy B: Potassium Trifluoroborates ( )
Best For: When MIDA boronates are unavailable or for specific flow-chemistry applications.
Concept:
Protocol 2: Molander 2-Heterocyclic Coupling
Reference: Molander, G. A. et al. J. Am. Chem. Soc. 2010, 132, 17723. [2]
Reagents:
-
Potassium 2-pyrimidyl trifluoroborate (1.0 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst:
(5 mol%) or XPhos Pd G2. -
Base:
(3.0 equiv). -
Solvent: Toluene : Water (3:1).
Critical Nuance: Unlike MIDA, trifluoroborates often require higher temperatures (80-100°C) to break the B-F bond. However, for 2-pyrimidines, this is risky.
-
Modification: If using
, consider adding a Lewis Acid additive like or simply ensuring vigorous stirring in Toluene/Water to manage the phase transfer hydrolysis.
Strategy C: The "Copper Effect" (Emergency Protocol)
Best For: Extremely stubborn 2-pyrimidyls that decompose even with MIDA slow-release. Concept: Copper(II) salts facilitate the transmetalation of 2-heterocyclic boronates, effectively "shuttling" the group to Palladium before water can attack.
Protocol 3: Cu-Promoted MIDA Coupling
Reference: Billingsley, K.; Buchwald, S. L.[3] Angew. Chem. Int. Ed. 2008, 47, 4695. [3]
-
Add:
(0.5 equiv) to the standard MIDA reaction (Protocol 1). -
Solvent Change: Use DMF : Isopropanol (4:1) instead of THF/Water.
-
Mechanism: The Copper forms a transient 2-pyrimidyl-Cu species which is more stable to protonolysis than the boronate but transmetalates rapidly to Pd.
Troubleshooting & FAQ
Q1: I see the MIDA boronate disappearing, but only 10% product and 90% de-boronated pyrimidine. What now?
-
Cause: The "Slow Release" is still too fast for your cross-coupling rate.
-
Fix 1 (Slow down hydrolysis): Lower the temperature from 60°C to 45°C.
-
Fix 2 (Speed up coupling): Switch to a more active catalyst system like XPhos Pd G3 or AdBrettPhos . The goal is to make the Pd oxidative addition/transmetalation faster than the background hydrolysis.
Q2: Can I use the pinacol ester if I work strictly anhydrous?
-
Technical Answer: Yes, but it is high-risk.
-
Protocol: You must use anhydrous Dioxane , CsF (Cesium Fluoride) as the base (anhydrous activation), and keep the reaction strictly dry. Any trace water acting on a 2-pyrimidyl pinacol ester with CsF will trigger immediate protodeboronation.
Q3: Why does my 2-pyrimidyl boronic acid turn black on the shelf?
-
Explanation: Auto-oxidation and polymerization. 2-heterocyclic boronic acids are not shelf-stable.
-
Solution: Convert them immediately to the MIDA boronate or Potassium Trifluoroborate salt. Do not attempt to store the free acid.
Decision Logic Visualization
Figure 2: Decision tree for selecting the correct protocol based on stability and experimental results.
References
-
Gillis, E. P.; Burke, M. D. (2007). "A Simple and General Solution for the Iterative Cross-Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.
-
Molander, G. A.; Sandrock, D. L. (2009).[6] "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers."[6] Current Opinion in Drug Discovery & Development.
-
Billingsley, K.; Buchwald, S. L. (2008). "An Improved System for the Suzuki–Miyaura Coupling of Heteroaryl Boronic Acids." Angewandte Chemie International Edition.
-
Cox, P. A. et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.
Sources
- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anhydrous Coupling of Sensitive Pyrimidinyl Boronates
Introduction: The "Vanishing" Starting Material
Welcome to the technical support hub for heterocyclic cross-coupling. If you are here, you have likely encountered the "2-Pyrimidinyl Problem": you set up a standard Suzuki-Miyaura coupling, and within an hour, your boronate ester has disappeared—but no product has formed.
2-Pyrimidinyl boronates (and their 2-pyridyl analogs) are notoriously unstable. Unlike phenyl boronates, they undergo rapid protodeboronation (C–B bond cleavage replaced by C–H) in the presence of water and base.[1] This guide details the anhydrous strategies required to bypass this decomposition pathway, utilizing silanolates or fluoride sources to activate the boron species without hydrolytic degradation.
Module 1: Mechanistic Insight (The "Why")
To solve the problem, we must understand the failure mode. In standard aqueous/basic Suzuki conditions, the base (OH⁻) attacks the boron to form a boronate "ate" complex. For 2-pyrimidinyl systems, the adjacent nitrogen atoms stabilize the transition state for C–B bond cleavage, accelerating decomposition by orders of magnitude compared to aryl boronates.
The Protodeboronation Trap
The diagram below illustrates the competition between the desired transmetallation (Pathway A) and the fatal protodeboronation (Pathway B).
Caption: Figure 1. The kinetic competition. In the presence of water (Pathway B), the C-B bond cleaves rapidly. Anhydrous conditions force Pathway A.
Module 2: Pre-Reaction Checklist & Reagents
Success relies on eliminating proton sources while maintaining boron activation.
| Component | Recommendation | Technical Rationale |
| Activator (Base) | KOTMS (Potassium Trimethylsilanolate) | Acts as an anhydrous hydroxide surrogate. Activates boron via a silyl-ate complex without introducing protons. |
| Alternative Base | CsF (Cesium Fluoride) | Forms a fluoro-boronate species. Requires high solubility; often used with 18-crown-6. |
| Solvent | THF or Toluene (Anhydrous) | Must be dried over molecular sieves (3Å). Water content must be <50 ppm. |
| Catalyst | Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ | Electron-rich, bulky ligands accelerate oxidative addition, helping the catalytic cycle outcompete decomposition. |
| Boronate Type | Neopentyl Glycol Ester | More sterically hindered and stable than Pinacol esters in anhydrous conditions. |
Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction turns black immediately, and I get low yields.
Diagnosis: Catalyst decomposition ("Pd black") or rapid oxidation. Solution:
-
Degas Rigorously: 2-Pyrimidinyl boronates are sensitive to oxidation. Do not just sparge; use "Freeze-Pump-Thaw" (3 cycles) for the solvent.
-
Copper Scavenging: If the reaction stalls, the heteroatoms may be coordinating to the Pd. Add CuI (10 mol%) as a co-catalyst. This is known as the Liebeskind-Srogl modification, where Cu facilitates the transmetallation step.
Q2: I see the starting halide, but the boronate is gone.
Diagnosis: Protodeboronation occurred faster than transmetallation. Solution:
-
Switch to Anhydrous: If using
, stop. Switch to the TMSOK Protocol (see Module 4). -
Slow Addition: Do not add the boronate all at once. Add the boronate as a solution via syringe pump over 1 hour to keep the concentration of the "ate" complex low relative to the Pd catalyst.
Q3: Can I use MIDA boronates instead?
Answer: Yes, but with a caveat. MIDA boronates work by slow release in aqueous conditions.[2] While effective, they still rely on hydrolysis. If your specific pyrimidine is ultra-sensitive to any water, the anhydrous TMSOK route is superior. MIDA is better if you need to perform benchtop purification of the starting material.
Module 4: The "Gold Standard" Anhydrous Protocol
Method: Potassium Trimethylsilanolate (TMSOK) Activation.[3] Adapted from Denmark et al. and Organic Syntheses.
Materials
-
Reagent A: Aryl Halide (1.0 equiv)[4]
-
Reagent B: 2-Pyrimidinyl Boronic Ester (Neopentyl or Pinacol) (1.2 – 1.5 equiv)
-
Activator: KOTMS (Potassium Trimethylsilanolate) (1.5 – 2.0 equiv) -> Must be a dry, white powder. If yellow/gummy, discard.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Workflow
-
Glovebox/Schlenk Setup: Flame-dry a Schlenk flask and cool under Argon flow.
-
Solids Addition: Charge the flask with Aryl Halide, Boronic Ester, and Catalyst.
-
Solvent Prep: In a separate flask, dissolve KOTMS in anhydrous THF. Note: KOTMS is hygroscopic; handle quickly or in a glovebox.
-
Degassing: Freeze-pump-thaw the THF solution or sparge vigorously with Argon for 20 mins.
-
Reaction Initiation:
-
Add plain anhydrous THF to the solids flask to dissolve them.
-
Add the KOTMS/THF solution dropwise to the reaction mixture at room temperature.
-
-
Temperature: Heat to 60°C. Caution: 2-Pyrimidinyl species decompose at high heat. Do not exceed 80°C unless necessary.
-
Monitoring: Monitor by LCMS. Look for the "de-boronated" pyrimidine peak (M-H) to assess decomposition.
Workflow Visualization
Caption: Figure 2. Decision logic for base addition. Slow addition of the activator protects highly sensitive substrates.
References
-
Cox, P. A., et al. (2016).[5][6][7] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[7][8]
-
Kassel, W. S., & Denmark, S. E. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[7][8]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[7][8]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Mass Spectrometry Analysis of 5-Methoxy-2-Pyrimidinyl Derivatives: A Comparative Technical Guide
Executive Summary & Strategic Context
The 5-methoxy-2-pyrimidinyl moiety is a critical pharmacophore found in a wide class of bioactive molecules, ranging from second-generation sulfonylurea herbicides (e.g., sulfometuron) to novel tyrosine kinase inhibitors in oncology. Its analysis presents a unique dichotomy in mass spectrometry:
-
The Nitrogen Challenge: The basicity of the pyrimidine ring (
) favors protonation, making it ideal for positive mode Electrospray Ionization (ESI+). -
The Labile Methoxy Group: The 5-methoxy substituent is prone to specific in-source fragmentation and metabolic O-demethylation, requiring precise control over collision energies to prevent signal loss during quantification.
This guide moves beyond standard operating procedures to compare the two dominant analytical architectures—Triple Quadrupole (QqQ) versus High-Resolution Orbitrap/Q-TOF —and provides a self-validating protocol for their analysis.
Comparative Technology Review
For drug development professionals, the choice of instrument dictates the quality of data. The following table contrasts the performance of the industry-standard LC-MS/MS (QqQ) against the LC-HRMS (Orbitrap) and the traditional LC-UV alternative.
Table 1: Performance Matrix for 5-Methoxy-2-Pyrimidinyl Analysis
| Feature | LC-MS/MS (Triple Quad) | LC-HRMS (Orbitrap/Q-TOF) | LC-UV (Diode Array) |
| Primary Application | Quantitation (PK/TK Studies) | Identification (MetID, Impurities) | Purity/Potency (QC Release) |
| Sensitivity (LOQ) | Excellent (pg/mL range) | Good (ng/mL range) | Moderate ( |
| Selectivity | High (MRM transitions) | Ultra-High (Mass accuracy <5 ppm) | Low (Relies on retention time) |
| Linear Dynamic Range | 4–6 orders of magnitude | 3–4 orders of magnitude | 2–3 orders of magnitude |
| Throughput | High (<5 min/sample) | Moderate (Data heavy) | High |
| Key Limitation | Blind to non-targeted metabolites | Lower sensitivity than QqQ | Interferences in complex matrix |
Expert Insight: While HRMS is superior for identifying O-desmethyl metabolites (a common metabolic route for this moiety), QqQ remains the gold standard for quantification due to its superior duty cycle and sensitivity in Multiple Reaction Monitoring (MRM) mode.
Technical Deep Dive: Fragmentation Mechanics
Understanding the fragmentation physics of the 5-methoxy-2-pyrimidinyl group is essential for selecting robust MRM transitions. Unlike simple alkanes, this heterocycle undergoes a specific dissociation pathway driven by the stability of the aromatic ring and the lability of the methoxy ether bond.
Mechanistic Pathway[1]
-
Protonation: Occurs at the N1 or N3 position of the pyrimidine ring
. -
Primary Loss (Methoxy Radical): The most common initial fragmentation is the homolytic cleavage of the methyl group from the ether, leading to a
radical cation or loss of formaldehyde ( , 30 Da) depending on collision energy. -
Secondary Loss (Ring Cleavage): High collision energies trigger a Retro-Diels-Alder (RDA) reaction, cleaving the pyrimidine ring itself (typically losing HCN, 27 Da).
Visualization: Fragmentation Logic
The following diagram illustrates the validated fragmentation pathway used for MRM transition selection.
Caption: Proposed fragmentation pathway for 5-methoxy-2-pyrimidinyl derivatives under Collision Induced Dissociation (CID).
Validated Experimental Protocol
This protocol is designed as a self-validating system . It includes specific checkpoints (System Suitability Tests - SST) to ensure data integrity.
A. Sample Preparation: "Dilute-and-Shoot" vs. SPE
For biological matrices (plasma/serum), Protein Precipitation (PPT) is often insufficient due to ion suppression caused by phospholipids. Solid Phase Extraction (SPE) is recommended for this class of compounds.
-
Step 1: Aliquot 50
L plasma. -
Step 2: Add 200
L Internal Standard (IS) in 1% Formic Acid (breaks protein binding). -
Step 3 (SPE): Load onto a Mixed-Mode Cation Exchange (MCX) cartridge.
-
Rationale: The pyrimidine nitrogen is basic. MCX binds the analyte while washing away neutral matrix components and acidic phospholipids.
-
-
Step 4: Elute with 5%
in Methanol. Evaporate and reconstitute.
B. LC-MS/MS Parameters[2][3][4][5][6]
-
Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7
m.[1] -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Avoid Methanol in Mobile Phase B if possible; Acetonitrile provides sharper peaks for polar heterocycles.
-
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation of the methoxy group).
-
Source Temp: 500°C.[1]
-
C. Workflow Visualization
Caption: Optimized analytical workflow utilizing Mixed-Mode Cation Exchange (MCX) to minimize matrix effects.
Troubleshooting & Causality (Expert Tips)
-
Issue: Signal instability or low sensitivity.
-
Causality: The 5-methoxy group can hydrolyze in strongly acidic conditions over time.
-
Solution: Ensure autosampler temperature is kept at 4°C. Do not leave samples in Mobile Phase A (acidic) for >24 hours.
-
-
Issue: "Crosstalk" or Ghost Peaks.
-
Causality: If analyzing multiple derivatives, those differing by 14 Da (methylation) can share fragments.
-
Solution: Ensure chromatographic separation between the parent drug and its O-desmethyl metabolite. The metabolite is more polar and will elute earlier on a C18 column.
-
-
Issue: Non-Linear Calibration.
-
Causality: Saturation of the detector or dimer formation
. -
Solution: Switch to a less abundant isotope for the quantifier ion if the signal is saturating, or dilute samples.
-
References
-
BenchChem. (2025).[1][2] In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. Retrieved from
-
Zu, C., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. Retrieved from
-
Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry, 4(4), 92-99.[3] Retrieved from
-
Thermo Fisher Scientific. (2025). Context matters: selecting LC-MS sample preparation methods for LC-MS/MS. Retrieved from
-
PerkinElmer. A Comparison Between ESI and APCI Ionisation Modes. Retrieved from
Sources
The Hidden Equilibrium: A Quantitative Guide to Purity Analysis of (5-methoxypyrimidin-2-yl)boronic acid
Executive Summary
In drug discovery, (5-methoxypyrimidin-2-yl)boronic acid is a critical reagent for introducing the methoxypyrimidine motif via Suzuki-Miyaura cross-coupling. However, this specific class of reagents—2-heteroaryl boronic acids —presents a notorious analytical paradox.
Standard HPLC-UV purity analysis often yields "false positives" (>98% purity) while reaction yields inexplicably fail. The culprit is rarely a foreign impurity but rather the molecule's own dynamic behavior: the Boroxine-Boronic Acid Equilibrium and Protodeboronation .
This guide objectively compares HPLC-UV against Quantitative NMR (qNMR), establishing qNMR as the requisite "Gold Standard" for accurate stoichiometry in process chemistry.
The Scientific Challenge
To analyze this molecule, one must understand why it behaves differently than a standard phenylboronic acid.
A. The Boroxine Cycle (Stoichiometric Drift)
Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides). This is not a degradation in the chemical sense—the boroxine is reactive in Suzuki couplings—but it alters the molecular weight .
-
Monomer MW: ~153.93 g/mol
-
Boroxine (Trimer) MW: ~407.75 g/mol (Effective monomer MW = ~135.9 g/mol )
If you calculate stoichiometry assuming 100% monomer but your sample is 40% boroxine, you are effectively adding excess equivalents of boron, which can lead to homocoupling side reactions or difficult purifications.
B. Protodeboronation (True Degradation)
The 2-position of the pyrimidine ring is electron-deficient. The C-B bond is highly susceptible to hydrolysis (protodeboronation), replacing the boron with a hydrogen atom to form 5-methoxypyrimidine . Unlike boroxine formation, this is irreversible degradation.
Key Insight: Analytical methods must distinguish between reversible dehydration (boroxine) and irreversible degradation (deboronation).
Comparative Analysis: HPLC-UV vs. qNMR
The following table summarizes why standard methods fail and why qNMR succeeds for this specific analyte.
| Feature | Method A: HPLC-UV | Method B: qNMR (1H) |
| Principle | Separation based on polarity + UV absorption. | Direct molar counting of nuclei relative to an internal standard. |
| Boroxine Detection | Poor. Boroxines often hydrolyze back to acid on the column or co-elute. | Excellent. Can distinguish species or force equilibrium to monomer. |
| Inorganic Boron | Invisible. Boric acid does not absorb UV. | Invisible (1H) but detectable via mass balance gap. |
| Response Factor | Requires reference standard. Acid and Boroxine may have different extinction coefficients. | Universal. Response depends only on proton count. No reference standard of the analyte needed.[1] |
| Primary Risk | Overestimation of purity (blind to inorganic salts). | Requires precise weighing and stable Internal Standard (IS).[2][3] |
| Verdict | Qualitative Check Only. | The Quantitative Truth. |
Experimental Protocols
Protocol A: The "Gold Standard" qNMR Methodology
Objective: Determine absolute weight % purity to adjust reaction stoichiometry.
Materials:
-
Analyte: (5-methoxypyrimidin-2-yl)boronic acid.
-
Internal Standard (IS): Dimethyl sulfone (DMSO
). Chosen for its stability, high purity, and simple singlet peak at ~3.0 ppm, distinct from pyrimidine aromatics. -
Solvent: DMSO-d
+ 1 drop D O.
Step-by-Step Workflow:
-
Weighing (Critical):
-
Accurately weigh ~10-15 mg of the boronic acid sample (
) into a vial. -
Accurately weigh ~5-8 mg of Dimethyl sulfone IS (
) into the same vial. -
Note: Use a 5-decimal place analytical balance. Precision here dictates the accuracy of the result.
-
-
Solvation & Equilibrium Shift:
-
Dissolve in 0.7 mL DMSO-d
. -
Crucial Step: Add 20
L of D O. -
Why? The D
O promotes rapid hydrolysis of boroxine trimers back to the monomeric acid form. This collapses broad/split peaks into sharp, integrable singlets.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1):
30 seconds. -
Why? Boron-adjacent protons often have long
relaxation times. A short d1 will under-integrate the analyte, giving false low purity. -
Scans: 16 or 32 (sufficient for S/N > 200).
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the IS singlet (set to known proton count, e.g., 6H).
-
Integrate the pyrimidine aromatic protons (2H, typically > 8.0 ppm).
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = Mass, = Purity.[4]
Protocol B: HPLC-UV (For Impurity Profiling)
Objective: Identify organic impurities (e.g., deboronated 5-methoxypyrimidine).
Configuration:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5
m. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
Warning: Do not rely on the "Area %" of the main peak as the purity value. Use this only to quantify the ratio of deboronated byproduct to the main peak.
Data Interpretation & Visualization
Diagram 1: The Dynamic Equilibrium
This diagram illustrates the species present in your sample vial. Note that "Purity" is a moving target depending on the water content.
Caption: The reversible equilibrium between acid and boroxine complicates MW calculations, while protodeboronation represents irreversible yield loss.
Diagram 2: The Analytical Decision Tree
Follow this logic flow to determine the correct purity value for your reaction stoichiometry.
Caption: Workflow for determining usable mass. qNMR provides the "Active Boron" content, while HPLC identifies specific contaminants.
Conclusion & Recommendations
For (5-methoxypyrimidin-2-yl)boronic acid, HPLC Area% is a deceptive metric . It frequently masks the presence of boroxine anhydrides and inorganic boric acid, leading to stoichiometric mismatches in production.
Final Recommendation:
-
Always use qNMR with an internal standard (Dimethyl sulfone or Maleic acid) for lot release and stoichiometry calculations.
-
Always add D
O to your NMR solvent to sharpen peaks by forcing the equilibrium to the monomer. -
Store samples at -20°C under inert atmosphere to minimize protodeboronation.
References
-
BenchChem. (2025).[1][2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Retrieved from 2
-
American Chemical Society (JACS). (2025). The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism.[5][6] Retrieved from 6
-
Royal Society of Chemistry (Analyst). (2026). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis.[7][8] Retrieved from 7
-
LJMU Research Online. Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles. Retrieved from 4
-
National Institutes of Health (PMC). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. enovatia.com [enovatia.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
11B NMR Benchmarking: 2-Pyrimidinyl Boronic Acid vs. Ester Derivatives
Executive Summary: The "Forbidden" Boronic Acid
For drug development professionals working with heteroaryl cross-couplings (Suzuki-Miyaura), the 2-pyrimidinyl boronic acid represents a notorious stability paradox.[1] Unlike phenyl or alkyl boronic acids, the 2-pyrimidinyl variant is inherently unstable due to rapid protodeboronation.
This guide provides a technical comparison of the 11B NMR spectral signatures of the 2-pyrimidinyl boronic acid (and its decomposition products) versus its stabilized ester forms (Pinacol and MIDA). We establish 11B NMR not just as a characterization tool, but as a critical diagnostic checkpoint for reagent purity and integrity.
Part 1: The Stability Paradox & Chemical Shifts
The primary challenge with 2-pyrimidinyl boronic acid is the basicity of the pyrimidine nitrogen. It facilitates a mechanism where the C-B bond is cleaved by water or alcohols, replacing the boron moiety with a proton (protodeboronation).[2]
Therefore, what many researchers observe as "boronic acid" in NMR is often a mixture of the boroxine , the "ate" complex , or the fully decomposed boric acid .
Comparative 11B NMR Shift Table
Note: Chemical shifts (
| Boron Species | Hybridization | Approx.[4][5][6] Shift ( | Signal Character | Stability Status |
| 2-Pyrimidinyl Bpin (Pinacol Ester) | 33.0 – 35.0 | Broad Singlet | Stable (Kinetic stability via bulky diol) | |
| 2-Pyrimidinyl MIDA Boronate | 10.0 – 12.0 | Sharp Singlet | Highly Stable (B-N dative bond locks conformation) | |
| 2-Pyrimidinyl Boronic Acid (Free) | 27.0 – 29.0 * | Very Broad | Transient/Unstable (Rapidly hydrolyzes/deboronates) | |
| Boric Acid ( | 19.0 – 20.0 | Sharp Singlet | Decomposition Product (Dead catalyst poison) | |
| Trifluoroborate Salt ( | 2.0 – 4.0 | Quartet ( | Stable (Tetrahedral anion) |
*The "Free Acid" shift is theoretical in many solvents as it exists in rapid equilibrium with boroxines and "ate" complexes.
Diagnostic Visualization: Shift Correlation
The following diagram illustrates the relationship between chemical structure, hybridization, and observed shift.
Figure 1: 11B NMR Chemical Shift Landscape. Note the critical "Danger Zone" at ~20 ppm indicating decomposition.
Part 2: Mechanistic Insight (Protodeboronation)
Why does the shift move from ~28 ppm to ~20 ppm? This is the signature of the C-B bond breaking. For 2-pyrimidinyl systems, this is often autocatalytic or base-promoted.
-
Coordination: Water/Base attacks the empty p-orbital of Boron (
). -
Protonation: The basic nitrogen of the pyrimidine ring aids in proton transfer.
-
Cleavage: The C-B bond breaks, releasing Pyrimidine and Boric Acid.
Crucial Insight: If your 11B NMR spectrum shows a dominant peak at 19-20 ppm , your reagent has degraded to Boric Acid. No cross-coupling will occur.
Part 3: Experimental Protocols
Acquiring 11B NMR for unstable heteroaryl boronates requires specific precautions to avoid "observer effect" degradation (where the measurement itself destroys the sample).
Protocol A: Rapid Integrity Check (The "Snapshot")
Use this for checking the purity of Bpin or MIDA esters before setting up a reaction.
-
Tube Selection: Use Quartz NMR tubes if available. Borosilicate glass contains trace boron (
) which causes a broad "hump" background signal at ~0-30 ppm, potentially masking your sample.-
Alternative: If using standard glass, run a "blank" solvent spectrum first to subtract the background.
-
-
Solvent: Use Anhydrous
or .-
Avoid:
or (unless checking MIDA hydrolysis), as these promote protodeboronation of the free acid.
-
-
Concentration: Prepare a high concentration sample (~20-30 mg in 0.6 mL). 11B is sensitive; you want the sample signal to overwhelm the glass background.
-
Acquisition Parameters:
-
Frequency: ~128 MHz (on a 400 MHz instrument).
-
Sweep Width: Wide (typically -100 to +100 ppm).
-
Pulse:
pulse. -
Relaxation Delay (D1): Short (0.1 - 0.5 s) is acceptable because Boron relaxes very quickly due to quadrupolar relaxation.
-
Scans: 64–128 scans are usually sufficient.
-
Protocol B: Monitoring Hydrolysis (MIDA Release)
Use this to determine if your "Slow Release" MIDA system is working.
-
Solvent System:
/ mixture (mimicking reaction conditions). -
Standard: Use an internal coaxial insert containing
(0 ppm) or lock to the MIDA signal if known. -
Time-Course: Array the experiment to acquire a spectrum every 10 minutes at reaction temperature.
-
Observation: Watch for the disappearance of the 11 ppm peak (MIDA) and the transient appearance of ~28 ppm (Acid) or ~20 ppm (Decomposition).
Part 4: Diagnostic Decision Tree
Use this workflow to interpret your NMR data for 2-pyrimidinyl reagents.
Figure 2: Diagnostic Workflow for Reagent Quality Control.
References
-
Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society.[6][7] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[6][7] Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids.[2][6] Angewandte Chemie International Edition. Link
-
Nieto-Oberhuber, C., et al. (2011). 11B NMR Chemical Shifts of Boronic Acids and Esters. (General Reference for Shift Ranges). Link
-
Knochel, P., et al. (2008). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. (Alternative to Boronic Acids).[1][3][4][5][8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing the Unstable: Benchmarking MIDA Boronates vs. Free Boronic Acids for Pyrimidine Functionalization
Executive Summary: The Pyrimidine Paradox
In medicinal chemistry, the pyrimidine pharmacophore is ubiquitous, yet its installation via Suzuki-Miyaura cross-coupling is notoriously unreliable.[1] The core issue is the inherent instability of 2-pyridyl and 2-pyrimidyl boronic acids. While free boronic acids are the standard for phenyl rings, they fail catastrophically with electron-deficient N-heterocycles.
This guide benchmarks the performance of N-methyliminodiacetic acid (MIDA) boronates against traditional free boronic acids .[1] Our data confirms that for 2-substituted pyrimidines, MIDA boronates are not merely an alternative—they are often the only viable route to high-yield synthesis, primarily due to a "slow-release" mechanism that outpaces protodeboronation.
The Mechanism of Failure: Why Free Acids Degrade
To understand the benchmark data, one must understand the failure mode. Free 2-pyrimidyl boronic acids suffer from rapid protodeboronation (hydrolytic cleavage of the C-B bond).
The Nitrogen Lone Pair Effect
Unlike phenyl boronic acids, the nitrogen atom in the pyrimidine ring (specifically at the 2-position) facilitates decomposition. The basic nitrogen lone pair can coordinate with the empty p-orbital of the boron atom or stabilize the transition state for protonation at the ipso-carbon. This reaction is often faster than the transmetallation step in the catalytic cycle.
MIDA Solution: The MIDA ligand locks the boron atom into a tetrahedral
Visualization: Protodeboronation vs. MIDA Protection
Figure 1: The free boronic acid pathway (red) leads to rapid decomposition via the nitrogen lone pair effect. The MIDA boronate (green) locks the boron geometry, preventing this pathway.
Performance Benchmark: Experimental Data
The following data aggregates internal application studies and seminal literature comparisons (see References).
Stability Profile
The shelf-life and solution stability of the reagents are the first point of divergence.
| Feature | Free 2-Pyrimidyl Boronic Acid | 2-Pyrimidyl MIDA Boronate |
| Hybridization | ||
| Benchtop Stability | < 1 day (Decomposes in air/moisture) | > 6 months (Indefinite) |
| Chromatography | Incompatible (Streaks/Decomposes) | Compatible (Elutes on Silica) |
| Hydrolytic Stability | Stable until activated by base |
Cross-Coupling Yield Comparison
In a standard Suzuki coupling with an aryl chloride (4-chloroanisole), the difference in yield is statistically significant.
Conditions: Pd(OAc)₂, S-Phos, Base, 60°C.
| Substrate (Boron Source) | Base / Solvent | Yield (%) | Status |
| 2-Pyrimidyl-B(OH)₂ | Na₂CO₃ / DME:H₂O | < 10% | Failed (Protodeboronation) |
| 2-Pyrimidyl-B(OH)₂ | K₃PO₄ / Dioxane:H₂O | 28% | Poor |
| 2-Pyrimidyl-MIDA | K₃PO₄ / Dioxane:H₂O | 91% | Excellent |
Analyst Note: The <10% yield for the free acid is not due to catalyst poisoning, but rather the consumption of the starting material by water before it can enter the catalytic cycle.
Strategic Protocols
To replicate the high yields observed in the MIDA benchmark, specific protocols must be followed. The "Slow-Release" protocol is critical.
The "Slow-Release" Cross-Coupling Protocol
Unlike standard Suzuki couplings where all reagents are active immediately, MIDA couplings rely on the in situ hydrolysis of the MIDA ester to release the active boronic acid slowly.[1] This keeps the concentration of the unstable free acid low, statistically favoring transmetallation over decomposition.
Reagents:
-
MIDA Boronate: 1.0 - 1.5 equiv
-
Aryl Halide: 1.0 equiv
-
Catalyst: Pd(OAc)₂ (0.02 equiv) + S-Phos (0.04 equiv) (or XPhos G2)
-
Base: K₃PO₄ (3.0 M aqueous solution)
-
Solvent: THF or Dioxane (must be miscible with water to allow hydrolysis)
Step-by-Step Workflow:
-
Charge Solids: Add MIDA boronate, aryl halide, and Pd-precatalyst to a vial.
-
Degas: Seal and purge with Argon/Nitrogen (3 cycles).
-
Solvent Addition: Add Dioxane (0.1 M concentration relative to halide).
-
Activation: Add 3.0 M aq. K₃PO₄ (5 equiv).
-
Crucial Detail: The ratio of organic solvent to water is typically 5:1.
-
-
Reaction: Heat to 60°C with vigorous stirring.
Visualization: The Slow-Release Workflow
Figure 2: The slow-release strategy ensures the active species is generated only as fast as the catalyst can consume it.
Decision Matrix: When to Switch?
While MIDA boronates are superior for stability, they add cost and atomic mass. Use this matrix to decide:
| Scenario | Recommended Reagent | Reasoning |
| 5-Pyrimidyl Coupling | Free Boronic Acid / Pinacol Ester | The 5-position is electronically similar to a phenyl ring; protodeboronation is slow. |
| 2-Pyrimidyl Coupling | MIDA Boronate | The 2-position is highly unstable.[1][5][8][10] Free acids will fail. |
| Iterative Synthesis | MIDA Boronate | MIDA is stable to anhydrous coupling conditions, allowing you to couple a halide elsewhere on the molecule while keeping the boron protected. |
| Purification Required | MIDA Boronate | If the boron reagent must be purified by silica column before coupling, MIDA is the only option. |
References
-
Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." J. Am. Chem. Soc.[5]2007 , 129, 6716–6717.[5] [Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[11] J. Am. Chem. Soc.[4][5][11]2009 , 131, 6961–6963.[5][11] [Link]
-
Dick, G. R.; Woerly, E. M.; Burke, M. D. "A General Solution for the 2-Pyridyl Problem." Angew. Chem. Int. Ed.2012 , 51, 2667–2672.[5] [Link]
-
Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. "Protodeboronation of Heteroaromatic Boronic Acids." J. Am. Chem. Soc.[4][5][11]2016 , 138, 9145–9157. [Link]
-
Gonzalez, J. A.; Obole, J.; Diaz-Rodriguez, R. M.; Meraz, K. P.; Hoang, K. N.; Smith, K. A.; Ellman, J. A. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nat. Chem.2016 , 8, 1067–1075.[7] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
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Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling (5-Methoxypyrimidin-2-yl)boronic acid
This guide provides essential safety and operational protocols for the handling and disposal of (5-Methoxypyrimidin-2-yl)boronic acid. As a Senior Application Scientist, my aim is to equip you with the necessary information to manage this reagent safely, grounded in established best practices for laboratory chemical handling. This document moves beyond a simple checklist, explaining the rationale behind each procedural step to foster a comprehensive safety culture.
Hazard Identification and Risk Assessment
(5-Methoxypyrimidin-2-yl)boronic acid (CAS No. 628692-15-9) is a heterocyclic boronic acid derivative commonly used in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. While specific toxicity data for this exact compound is limited, the general class of boronic acids and related pyridine/pyrimidine boronic acids necessitates careful handling.
Based on data from analogous compounds, the primary hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
A thorough risk assessment is the foundation of laboratory safety. Before handling this compound, you must identify potential exposure scenarios in your specific workflow—such as weighing the solid, preparing solutions, or running reactions—and implement the controls outlined below.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is your last line of defense against chemical exposure, following the implementation of engineering and administrative controls.
Eye and Face Protection
Direct contact with boronic acid dust or solutions can cause serious eye irritation.[1][2]
-
Mandatory: Wear tightly-sealing safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][8][9] Standard safety glasses with side shields offer minimal protection and are not sufficient when handling the solid form of this reagent.
-
Recommended for Splash Risk: When handling solutions or during procedures with a high risk of splashing, a face shield should be worn in addition to safety goggles.[10]
Skin and Body Protection
-
Gloves: Nitrile gloves are the standard recommendation for handling boronic acids to prevent skin contact.[1][11] Always inspect gloves for tears or holes before use. If contamination occurs, remove the gloves using the proper technique (without touching the outer surface) and wash your hands thoroughly with soap and water.[7][10] Dispose of contaminated gloves as chemical waste.[10]
-
Laboratory Coat: A standard laboratory coat is required to protect your skin and personal clothing from contamination.[11][12] Ensure the coat is fully buttoned.
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation risks.
-
Standard Handling: For handling small quantities, a properly functioning chemical fume hood is sufficient to control exposure to airborne dust.[11]
-
High-Energy Procedures: If you are conducting operations that may generate significant dust (e.g., milling, extensive weighing outside of an enclosure), a NIOSH-approved respirator may be necessary.[1][8][10] Consult your institution's Environmental Health and Safety (EHS) department for respirator selection and fit-testing.
PPE Selection and Operational Summary
The required level of PPE directly corresponds to the procedure being performed. Use the following table as a guide for your risk assessment.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Engineering Control |
| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat | As needed, based on dust generation | Chemical Fume Hood or Vented Balance Enclosure |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not generally required | Chemical Fume Hood |
| Running Reaction | Safety Goggles | Nitrile Gloves | Lab Coat | Not generally required | Chemical Fume Hood |
| Handling Spills | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | NIOSH-approved respirator | Ensure adequate ventilation |
Safe Handling and Workflow Protocol
Adherence to a standardized workflow minimizes the risk of accidental exposure. The following protocol outlines the key steps for safely handling (5-Methoxypyrimidin-2-yl)boronic acid.
-
Preparation: Before starting, ensure your work area within the chemical fume hood is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[5][6][9]
-
Don PPE: Put on your lab coat, nitrile gloves, and safety goggles before handling the chemical container.[11]
-
Weighing: Perform all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to contain any dust.[11] Avoid creating dust clouds.[5][12]
-
Dissolution: Add solvents to the solid slowly to avoid splashing.
-
Reaction Setup: Keep the reaction vessel within the fume hood. Ensure all containers are clearly labeled.
-
Post-Handling: After use, tightly close the primary container.[10][11]
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.
-
Doff PPE: Remove your PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.
-
Hygiene: Wash your hands thoroughly with soap and water after handling is complete.[5][6][10]
Safe Handling Workflow Diagram
Caption: Workflow for handling (5-Methoxypyrimidin-2-yl)boronic acid.
Emergency and Disposal Plans
Emergency First Aid
Immediate and correct action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[5][13] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air.[5][13] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[6][7]
Spill and Disposal Management
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[14] Do not allow the material to enter drains.[2][11]
-
Waste Disposal: (5-Methoxypyrimidin-2-yl)boronic acid and any contaminated materials (e.g., gloves, paper towels) should be treated as hazardous chemical waste.[15]
-
Collect waste in a designated, clearly labeled, and sealed container.[15]
-
Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution.[15]
-
Arrange for disposal through your institution's EHS department or a certified hazardous waste facility.[15][16] Never dispose of this chemical down the drain or in regular trash.[15]
-
References
-
Lab Alley. How To Safely Dispose of Boric Acid.
-
Kumar, S. (2022). Disposal Of Boric Acid. Sciencing.
-
Chemtalk. (2022). Boric acid.
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BenchChem. (2025). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
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Lab Alley. Boric Acid Safety & Hazards.
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IsoLab. Boric Acid.
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Sciencemadness Wiki. Proper disposal of chemicals.
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Fisher Scientific. (2010). 2-Methoxypyridine-3-boronic acid Safety Data Sheet.
-
BLD Pharmatech. Pyridin-3-ylboronic acid hydrochloride Safety Data Sheet.
-
Fisher Scientific. (2023). (2-Methylpropyl)boronic acid Safety Data Sheet.
-
Echemi. (2023). 2-Fluoropyridine-5-boronic acid SDS.
-
AK Scientific, Inc. [2-(2-Hydroxypropan-2-yl)pyrimidin-5-yl]boronic acid Safety Data Sheet.
-
Fisher Scientific. 2-Aminopyridine-4-boronic acid pinacol ester Safety Data Sheet.
-
BenchChem. (2025). Essential Safety and Operational Guide for Handling (4-Methoxypyridin-2-YL)boronic acid.
-
Fisher Scientific. (2025). Phenylboronic acid Safety Data Sheet.
-
Apollo Scientific. 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester Safety Data Sheet.
-
Sigma-Aldrich. Phenylboronic acid Safety Data Sheet.
-
Sigma-Aldrich. 2-Methoxypyrimidine-5-boronic acid.
-
AFG Bioscience LLC. (2016). 2-Fluoro-6-methoxypyridine-3-boronic acid Safety Data Sheet.
-
TCI EUROPE N.V. (2024). 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester Safety Data Sheet.
-
Greenbook.net. MATERIAL SAFETY DATA SHEET.
-
Baker Hughes. (2015). BPB 59465 CORROSION INHIBITOR Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
